4-Acetylaminoantipyrine
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232106 | |
| Record name | N-Antipyrinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-15-8 | |
| Record name | 4-Acetylaminoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylaminoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Antipyrinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETAMINOANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/535H9N144Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of 4-Acetylaminoantipyrine in the Metabolic Cascade of Pyrazolone Analgesics: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylaminoantipyrine (4-AAA) is a principal metabolite of the widely used pyrazolone analgesics, aminopyrine and metamizole (dipyrone). While initial assumptions might attribute pharmacological activity to this major metabolite, extensive research has elucidated that 4-AAA is, in fact, a pharmacologically inactive end-product of a complex metabolic cascade. The analgesic and antipyretic effects of its parent compounds are primarily mediated by its precursor metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role within the broader metabolic pathway, the activity of its precursors, and the experimental evidence that defines its inactive nature.
Introduction
This compound, also known as N-acetyl-4-aminoantipyrine, is a member of the pyrazole class of compounds. It is formed in the body following the administration of aminopyrine and metamizole[1]. Understanding the pharmacological profile of 4-AAA is critical for a comprehensive grasp of the efficacy and safety of these widely used drugs. This document will detail the metabolic journey from the parent drug to 4-AAA, present quantitative data on the activity and pharmacokinetics of the key metabolites, and describe the experimental protocols used to ascertain their mechanisms of action.
The Metabolic Pathway of Metamizole
Metamizole is a prodrug that undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is then absorbed and further metabolized in the liver through two main pathways. One pathway involves the demethylation of MAA by cytochrome P450 enzymes (primarily CYP3A4) to form another active metabolite, 4-aminoantipyrine (AA). The second pathway involves the oxidation of MAA to the inactive metabolite 4-formylaminoantipyrine (FAA). Finally, the active metabolite AA is acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) to form the inactive end-metabolite, this compound (4-AAA)[2][3][4].
The metabolic conversion of the active metabolite AA to the inactive 4-AAA is a crucial step in the detoxification and elimination of the drug. The efficiency of this acetylation step can vary between individuals due to genetic polymorphisms in the NAT2 enzyme, leading to "slow" and "fast" acetylator phenotypes[4].
Mechanism of Action of Active Precursor Metabolites
The pharmacological effects of metamizole are not attributed to the parent compound or 4-AAA, but rather to the active metabolites MAA and AA. These metabolites exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[2][5]. Prostaglandins are key mediators of pain, fever, and inflammation.
MAA and AA are non-selective inhibitors of COX-1 and COX-2. Inhibition of prostaglandin synthesis accounts for the therapeutic effects of these metabolites[2][5].
Quantitative Data: Pharmacokinetics and COX Inhibition
The following tables summarize key quantitative data for the major metabolites of metamizole.
Table 1: Pharmacokinetic Parameters of Metamizole Metabolites
This table presents the mean peak plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) for the four main metabolites after a single oral dose of 1 g of metamizole in healthy volunteers.
| Metabolite | Cmax (mg/L) | AUC (mg·h/L) | Pharmacological Activity |
| 4-Methylaminoantipyrine (MAA) | 11.7 ± 2.4 | 63.7 ± 11.2 | Active |
| 4-Aminoantipyrine (AA) | 1.8 ± 0.5 | 22.1 ± 6.2 | Active |
| 4-Formylaminoantipyrine (FAA) | 1.3 ± 0.6 | 12.9 ± 5.2 | Inactive |
| This compound (4-AAA) | 2.5 ± 1.1 | 29.8 ± 12.1 | Inactive |
Data adapted from Levy et al., 1995.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Active Metamizole Metabolites
This table shows the half-maximal inhibitory concentrations (IC50) of the active metabolites MAA and AA on COX-1 and COX-2. Notably, FAA and 4-AAA did not produce any significant inhibition of either COX isoform[3].
| Metabolite | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 4-Methylaminoantipyrine (MAA) | 2.55 | 4.65 |
| 4-Aminoantipyrine (AA) | 21 | 42 |
Data from Hinz et al., 2007.
Experimental Protocols
The determination of the pharmacological activity of metamizole metabolites has been established through various in vitro and in vivo experimental procedures.
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of compounds on COX enzymes is the whole-blood assay. This method provides a physiologically relevant environment for assessing COX inhibition.
Objective: To measure the IC50 of a test compound on COX-1 and COX-2 activity in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Formation):
-
Whole blood from healthy volunteers (who have not taken NSAIDs for at least two weeks) is collected into tubes without anticoagulants.
-
Aliquots of blood are incubated with various concentrations of the test compound (e.g., MAA, AA, or 4-AAA) or vehicle control for a specified time (e.g., 60 minutes) at 37°C.
-
Coagulation is allowed to proceed for 60 minutes at 37°C, during which platelet activation leads to COX-1-mediated thromboxane A2 (TXA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Plasma is separated by centrifugation.
-
TXB2 levels are quantified using a specific enzyme immunoassay (EIA) or LC-MS/MS.
-
-
COX-2 Activity (Prostaglandin E2 Synthesis):
-
Whole blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.
-
COX-2 is induced by incubating the blood with lipopolysaccharide (LPS) for 24 hours at 37°C.
-
The synthesis of prostaglandin E2 (PGE2) is measured in the plasma using a specific EIA or LC-MS/MS.
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated and reported as the IC50 value.
-
Expected Outcome for 4-AAA: When this compound is evaluated using this protocol, it is expected to show no significant inhibition of either COX-1 or COX-2 activity, confirming its pharmacologically inactive nature[3].
Metabolite Quantification in Biological Matrices
The pharmacokinetic profiles of metamizole metabolites are typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector.
Objective: To quantify the concentrations of MAA, AA, FAA, and 4-AAA in plasma or urine over time.
Methodology:
-
Sample Collection: Blood or urine samples are collected from subjects at various time points after administration of metamizole.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Proteins are precipitated from plasma or urine samples using an organic solvent (e.g., acetonitrile). The supernatant is then collected for analysis.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient is used to separate the different metabolites based on their polarity.
-
Detection: The eluted metabolites are detected using a diode-array detector (DAD) or a mass spectrometer (MS).
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a standard.
Conclusion
The mechanism of action of this compound is best understood within the context of its role as a pharmacologically inactive terminal metabolite of aminopyrine and metamizole. The therapeutic effects of these parent drugs are mediated by the precursor metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which act as non-selective inhibitors of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. This compound itself does not contribute to the analgesic or antipyretic activity. For drug development professionals, this underscores the importance of evaluating the full metabolic profile of a prodrug to identify the active moieties and understand the complete pharmacokinetic and pharmacodynamic picture.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profiles of the active metamizole metabolites in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Spectroscopic Profile of 4-Acetylaminoantipyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetylaminoantipyrine (4-AAP), a significant metabolite of the analgesic drug metamizole. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference points for researchers in analytical chemistry, pharmacology, and drug development.
Molecular Structure and Properties
This compound, also known as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, is a member of the pyrazole class of compounds.[1] It is functionally related to antipyrine and is a known drug metabolite.[1]
Molecular Formula: C₁₃H₁₅N₃O₂[2][3]
Molecular Weight: 245.28 g/mol [4]
Appearance: White to pale yellow crystalline solid.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.65 | Singlet | 1H | -NH- (Amide proton) |
| 7.61 - 7.17 | Multiplet | 5H | Aromatic protons (Phenyl group) |
| 3.08 | Singlet | 3H | N-CH₃ (Methyl group on pyrazole ring) |
| 2.20 | Singlet | 3H | C-CH₃ (Methyl group on pyrazole ring) |
| 2.04 | Singlet | 3H | -C(=O)CH₃ (Acetyl methyl group) |
Solvent: CDCl₃, Instrument Frequency: 90 MHz[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 - 3300 | Strong, Broad | N-H stretch (Amide) |
| ~1680 - 1640 | Strong | C=O stretch (Amide I) |
| ~1650 | Strong | C=O stretch (Pyrazole ring) |
| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1370 | Medium | C-H bend (Methyl groups) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 245.12 | 58.2 | [M]⁺ (Molecular ion) |
| 203.1 | 24.9 | [M - C₂H₂O]⁺ |
| 84.1 | 61.3 | |
| 83.1 | 30.2 | |
| 56.1 | 100.0 | |
| 57.1 | 28.8 |
Ionization Method: Electron Impact (EI)[5]
High-resolution mass spectrometry (HRMS) data has also been reported, with the protonated molecule [M+H]⁺ observed at an m/z of 246.1237.[6]
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific, detailed protocols for each dataset are proprietary to the data source, the following provides an overview of the general methodologies employed.
NMR Spectroscopy
A solution of this compound was prepared in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a Varian A-60 or equivalent 90 MHz NMR spectrometer.[1][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The solid sample of this compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FTIR spectrum was then recorded using a spectrophotometer.[1] This method is a common technique for analyzing solid samples.
Mass Spectrometry
For the electron ionization (EI) mass spectrum, the sample was introduced into the mass spectrometer, and the molecules were bombarded with a high-energy electron beam. The resulting charged fragments were then separated by their mass-to-charge ratio. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was first separated on a liquid chromatograph and then introduced into the mass spectrometer, typically using electrospray ionization (ESI).[3][6] Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion, its fragmentation, and analysis of the product ions to provide more detailed structural information.[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational set of spectroscopic data for this compound. For more in-depth analysis and access to raw spectral data, researchers are encouraged to consult the referenced databases and publications.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 3. mzCloud – 4 Acetamidoantipyrine [mzcloud.org]
- 4. 4-アセトアミドアンチピリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-ACETAMIDOANTIPYRINE(83-15-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Acetylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetylaminoantipyrine, a significant metabolite of the widely used analgesic and antipyretic drug, metamizole. This document details its core physicochemical properties, metabolic pathway, and relevant experimental and analytical considerations.
Core Molecular and Physicochemical Properties
This compound, also known as N-acetyl-4-aminoantipyrine, is a key derivative of antipyrine.[1] Its fundamental molecular and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1][2][3][4] |
| Molecular Weight | 245.28 g/mol | [1][3] |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | [1][3] |
| CAS Number | 83-15-8 | [3] |
| Appearance | White to off-white or yellow powder/solid | [5][6] |
| Melting Point | 200-203 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| pKa (Predicted) | 12.84 ± 0.20 | [6] |
Metabolic Fate of Metamizole
This compound is not administered directly as a drug but is a principal metabolite of metamizole (also known as dipyrone).[3][5][6] Understanding its formation is crucial for pharmacokinetic and pharmacodynamic studies of metamizole. The metabolic cascade begins with the non-enzymatic hydrolysis of metamizole in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is then absorbed and further metabolized in the liver.
The metabolic conversion proceeds through two main pathways. One involves the demethylation of MAA to another active metabolite, 4-aminoantipyrine (AA). Subsequently, AA is acetylated to form the stable, inactive metabolite, this compound (AAA). The alternative pathway for MAA metabolism is oxidation to 4-formylaminoantipyrine (FAA).[7]
The following diagram illustrates the metabolic pathway from Metamizole to this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-aminoantipyrine. The following protocol outlines a general procedure.
Materials:
-
4-Aminoantipyrine
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: Dissolve a known quantity of 4-aminoantipyrine in glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar.
-
Acetylation: To the stirred solution, slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Determination by HPLC-MS/MS
The quantification of this compound and its related metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Sample Preparation (Plasma):
-
Protein Precipitation: To a known volume of plasma sample (e.g., 100 µL), add a precipitating agent such as acetonitrile (typically in a 3:1 ratio).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.
HPLC-MS/MS Conditions (Illustrative):
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion [M+H]⁺ → Product ion (specific fragments to be determined) |
Pharmacokinetic Data
The pharmacokinetic profile of metamizole's metabolites is essential for determining its efficacy and safety. The following table summarizes key pharmacokinetic parameters for the major metabolites.
| Metabolite | T₁/₂ (Elimination Half-life) | Protein Binding | Notes |
| 4-Methylaminoantipyrine (MAA) | 2.6 - 3.5 hours | < 60% | The primary active metabolite.[8] |
| 4-Aminoantipyrine (AA) | 3.8 hours (rapid acetylators), 5.5 hours (slow acetylators) | < 60% | An active metabolite.[8] |
| This compound (AAA) | - | < 60% | An inactive metabolite.[8] |
| 4-Formylaminoantipyrine (FAA) | - | < 60% | An inactive metabolite.[8] |
Note: The elimination half-life for AAA and FAA is not typically reported as they are considered terminal, inactive metabolites.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. mzCloud – 4 Acetamidoantipyrine [mzcloud.org]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Role of 4-Acetylaminoantipyrine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylaminoantipyrine (4-AAA) is a principal metabolite of the widely used analgesic and antipyretic drugs metamizole (dipyrone) and aminopyrine. Its formation is a key step in the detoxification and elimination of these pharmaceutical compounds. This technical guide provides an in-depth overview of the biological role of 4-AAA in metabolic pathways, with a focus on the enzymatic processes governing its formation, its pharmacokinetic profile, and its clinical significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound (4-AAA) is recognized as a major terminal metabolite of metamizole and aminopyrine.[1][2] The metabolic pathway leading to 4-AAA is crucial for the clearance of these drugs from the body. Understanding the kinetics and genetic factors influencing this pathway is essential for predicting drug efficacy, inter-individual variability in drug response, and potential drug-drug interactions. This guide will explore the core aspects of 4-AAA's role in metabolic pathways, providing both a comprehensive overview and detailed experimental insights.
Metabolic Pathway of this compound
The formation of 4-AAA is the culmination of a multi-step metabolic process that begins with the administration of metamizole or aminopyrine.
From Parent Drug to 4-Aminoantipyrine
Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3] 4-MAA is then absorbed and undergoes further metabolism in the liver. The two main subsequent metabolites are 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA).[2][3] The conversion of 4-MAA to 4-AA is a demethylation reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor, and minor roles played by CYP2C19 and CYP2D6.[4]
The Final Acetylation Step: Formation of this compound
The immediate precursor to 4-AAA is 4-aminoantipyrine (4-AA). The final step in this metabolic cascade is the N-acetylation of the primary amino group of 4-AA to form 4-AAA. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[2][3]
Quantitative Data on Metabolism and Pharmacokinetics
The pharmacokinetics of metamizole and its metabolites have been studied in various populations. A key factor influencing the metabolic profile is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, which leads to distinct "slow," "intermediate," and "rapid" acetylator phenotypes.[5]
Pharmacokinetic Parameters of Metamizole Metabolites
While specific pharmacokinetic data for 4-AAA is often reported in the context of its parent drug, the following table summarizes key parameters for the major metabolites of metamizole in humans.
| Metabolite | Half-life (t½) [h] | Tmax [h] | Bioavailability (%) | Reference |
| 4-Methylaminoantipyrine (4-MAA) | 2.6 - 3.5 | 1.2 - 2.0 | ~85 (oral) | [6] |
| 4-Aminoantipyrine (4-AA) | 3.8 (rapid acetylators) | - | - | [6] |
| 5.5 (slow acetylators) | [6] | |||
| This compound (4-AAA) | Markedly impaired elimination in renal disease | - | - | [6] |
| 4-Formylaminoantipyrine (4-FAA) | Markedly impaired elimination in renal disease | - | - | [6] |
Table 1: Pharmacokinetic Parameters of Major Metamizole Metabolites in Humans.
Enzyme Kinetics of 4-AAA Formation
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 4-AAA metabolism.
Quantification of this compound in Human Plasma by HPLC-UV
This protocol describes a method for the determination of 4-AAA and its precursor metabolites in human plasma.
4.1.1. Materials and Reagents
-
This compound (4-AAA) reference standard
-
4-Aminoantipyrine (4-AA) reference standard
-
4-Methylaminoantipyrine (4-MAA) reference standard
-
4-Formylaminoantipyrine (4-FAA) reference standard
-
Internal Standard (e.g., phenacetin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
4.1.2. Sample Preparation
-
To 1 mL of human plasma, add the internal standard.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 40% A, 60% B
-
10-12 min: Gradient back to 95% A, 5% B
-
12-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
4.1.4. Workflow Diagram
In Vitro N-acetyltransferase 2 (NAT2) Activity Assay
This protocol outlines a method to determine the enzymatic activity of NAT2 using 4-aminoantipyrine as a substrate.
4.2.1. Materials and Reagents
-
Recombinant human NAT2 enzyme (or liver cytosol preparation)
-
4-Aminoantipyrine (4-AA)
-
Acetyl-Coenzyme A (AcCoA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile
-
Trichloroacetic acid (TCA)
-
HPLC system as described in section 4.1.3.
4.2.2. Enzyme Assay Protocol
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and AcCoA.
-
Add the NAT2 enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 4-aminoantipyrine.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard, followed by TCA to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using the HPLC-UV method described above.
4.2.3. Logical Relationship of Assay Components
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]
- 3. dolor.org.co [dolor.org.co]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of Analytical Methods for 4-Acetylaminoantipyrine
Introduction
4-Acetylaminoantipyrine (4-AAP), also known as N-antipyrinylacetamide, is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole.[1] It is also used as a reagent in biochemical reactions and various analytical applications.[2][3] Given its relevance in pharmaceutical and biochemical studies, the development of robust, accurate, and reliable analytical methods for its quantification is essential. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, tailored for researchers, scientists, and professionals in drug development.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.
Experimental Protocol: HPLC
1. Materials and Reagents:
-
This compound Reference Standard (≥98.5% purity)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate Anhydrate
-
Acetic Acid
-
Deionized Water (Milli-Q or equivalent)
-
0.45 µm Membrane Filters
2. Equipment:
-
HPLC system with UV or DAD detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions: The following conditions can be used as a starting point for method development and are based on methods for structurally related compounds.[4][5]
| Parameter | Recommended Condition |
| Column | Hypersil ODS (C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 0.05 M Sodium Acetate Buffer (pH 5.5) (60:40, v/v) |
| Flow Rate | 1.3 - 1.5 mL/min |
| Detection Wavelength | 253 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | ~7 minutes |
4. Preparation of Solutions:
-
0.05 M Sodium Acetate Buffer (pH 5.5): Dissolve the appropriate amount of sodium acetate in deionized water. Adjust the pH to 5.5 ± 0.05 using acetic acid.[4]
-
Mobile Phase Preparation: Mix methanol and the prepared buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for at least 15 minutes before use.[6]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.
5. Sample Preparation:
-
For Bulk Drug: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound, dissolve in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.
-
For Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm filter.
Method Validation Summary
The developed method should be validated according to ICH guidelines. The following tables summarize expected performance data.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Precision Level | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low (LQC) | 5.0 | < 2.0% | < 2.0% |
| Medium (MQC) | 25.0 | < 2.0% | < 2.0% |
| High (HQC) | 45.0 | < 2.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 20.0 | Value | 98.0 - 102.0% |
| 100% | 25.0 | Value | 98.0 - 102.0% |
| 120% | 30.0 | Value | 98.0 - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.6 µg/mL |
Table 5: Solution Stability
| Condition | Time (hours) | % Assay Change |
| Room Temperature | 24 | < 2.0% |
| Refrigerated (2-8°C) | 96 | < 2.0%[4] |
Visualization: HPLC Workflow
Caption: General workflow for the HPLC analysis of this compound.
Part 2: UV-Vis Spectrophotometric Method
This method is a simpler, more rapid technique suitable for routine quality control where a stability-indicating method is not required. It relies on the principle of oxidative coupling reactions, often using 4-aminoantipyrine (a related compound) as a reagent to detect phenols, but direct spectrophotometry of this compound is also feasible.[7][8]
Experimental Protocol: Spectrophotometry
1. Materials and Reagents:
-
This compound Reference Standard
-
Methanol (Spectroscopic Grade) or Deionized Water
-
Ammonia Buffer
-
Potassium Ferricyanide solution[8]
-
N,N-dimethylaniline (for colorimetric method)[7]
2. Equipment:
-
Double-beam UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure (Direct UV Method):
-
Solvent Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound in methanol or deionized water between 200-400 nm.
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section, using the selected solvent.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
Calibration Curve: Measure the absorbance of each working standard solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution as described previously to obtain a theoretical concentration within the calibration range. Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.
4. Procedure (Colorimetric Oxidative Coupling Method):
-
This method is primarily for determining phenols using 4-aminoantipyrine as a reagent.[8] A similar principle could be adapted for derivatives.
-
To a series of standard solutions, add ammonia buffer to make the solution alkaline.[8]
-
Add N,N-dimethylaniline reagent, followed by an oxidizing agent like Potassium Ferricyanide or NaIO4.[7][8]
-
Allow time for color development (e.g., stable for over 6 hours).[7]
-
Measure the absorbance at the λmax of the colored product (e.g., 550 nm).[7]
-
Plot a calibration curve and determine the concentration of the unknown sample.
Visualization: Analyte-Reagent Interaction
Caption: Principle of the oxidative coupling reaction for spectrophotometry.
References
- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. impactfactor.org [impactfactor.org]
Application Note and Protocol for the Quantification of 4-Acetylaminoantipyrine using High-Performance Liquid Chromatography (HPLC)
Introduction
4-Acetylaminoantipyrine (4-AAP) is a known metabolite of the analgesic and antipyretic drug metamizole (dipyrone).[1] Its quantification is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of this compound. The described protocol is applicable to researchers, scientists, and professionals involved in drug development and analysis.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (≥98.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 analytical column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm particle size) is a suitable choice.[2][3]
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: A mixture of methanol and 0.05 M sodium acetate buffer (pH 5.5) in a 60:40 (v/v) ratio.[2][3] To prepare the buffer, dissolve the appropriate amount of sodium acetate in water, adjust the pH to 5.5 with acetic acid, and filter through a 0.45 µm membrane filter. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 50.0 µg/mL.
4. Sample Preparation
-
For Drug Substance: Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma): Sample preparation for biological fluids often requires more extensive cleanup, such as protein precipitation or solid-phase extraction, to remove interfering substances.[4][5] A protein precipitation step with acetonitrile could be a starting point.
5. Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | C18 (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol : 0.05 M Sodium Acetate Buffer (pH 5.5) (60:40, v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[2][3] |
| Column Temperature | Ambient or 25 °C |
| Detection Wavelength | 253 nm[2][3] |
| Run Time | Approximately 10 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 4-Acetylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Acetylaminoantipyrine, a primary metabolite of the drug metamizole (dipyrone). Given the polar nature of this compound, derivatization is a critical step to ensure volatility and thermal stability for successful GC-MS analysis. The following protocols are designed to be a comprehensive guide for the quantitative and qualitative analysis of this compound in various matrices.
Introduction
This compound (4-AAA) is a member of the pyrazole class of compounds and a major metabolite of metamizole, a widely used analgesic and antipyretic drug. Monitoring its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies. While Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for its analysis, GC-MS offers a robust and high-resolution alternative, particularly when coupled with appropriate sample preparation and derivatization. This application note outlines a complete workflow from sample preparation to data analysis for this compound using GC-MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from biological matrices such as plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., 4-Aminoantipyrine-d3, 1 µg/mL in methanol)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
To adjust the pH, add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as the amide group in this compound, to increase their volatility.
Materials:
-
Dried sample extract from section 2.1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. A 1 µL aliquot is typically injected.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions and can be optimized for specific instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temp. | 280°C |
Quantitative Data
For quantitative analysis using SIM mode, the following ions are recommended based on the mass spectrum of derivatized this compound. The exact m/z values for the silylated derivative should be confirmed by running a full scan analysis of a standard. The data presented here is based on the underivatized molecule for ion selection guidance.[1]
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |
| 4-AAA (TMS derivative) | To be determined | To be determined | To be determined | ~10 - 12 |
| 4-Aminoantipyrine-d3 (IS) | To be determined | To be determined | To be determined | Slightly different from 4-AAA |
Note: The m/z values and retention time for the TMS-derivatized compound need to be experimentally determined. The expected retention time is an estimate based on typical GC-MS runs for similar compounds.
Calibration Curve: A calibration curve should be prepared by spiking blank matrix with known concentrations of this compound (e.g., 10, 50, 100, 500, 1000 ng/mL) and the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion
Method Considerations:
-
Derivatization Optimization: The choice of derivatization reagent, temperature, and time can significantly impact the reaction yield and stability of the derivative. While silylation with BSTFA is recommended, other reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be explored.
-
Matrix Effects: Biological samples are complex, and matrix components can interfere with the analysis. The described LLE protocol is designed to minimize these effects. For challenging matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Column Choice: A non-polar column like a DB-5ms is a good starting point. For improved separation from interfering compounds, a column with a different polarity may be evaluated.
Troubleshooting:
-
Poor Peak Shape: This may be due to incomplete derivatization or active sites in the GC system (injector liner, column). Ensure reagents are fresh and anhydrous. Deactivated liners are recommended.
-
Low Sensitivity: This could result from inefficient extraction or derivatization, or sample degradation. Optimize each step of the protocol. Ensure the MS is properly tuned.
-
Interference Peaks: Co-eluting compounds from the matrix can interfere with the analyte peak. Adjust the GC temperature program or consider a more selective cleanup method.
By following these detailed protocols and considering the key aspects of the methodology, researchers can successfully implement a robust GC-MS method for the analysis of this compound.
References
Application Notes and Protocols: 4-Acetylaminoantipyrine as a Reference Standard in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminoantipyrine (4-AAP), also known as N-acetyl-4-aminoantipyrine or 4-acetamidoantipyrine, is a key analytical reagent and a significant metabolite of the pharmaceutical compounds aminopyrine and metamizole.[1][2][3][4] Its primary application in analytical chemistry is as a reference standard and a chromogenic reagent in spectrophotometric and chromatographic assays. 4-AAP itself is often used in assays where its precursor, 4-aminoantipyrine (4-AP), undergoes an oxidative coupling reaction with phenols or other aromatic compounds to produce a colored dye.[5] This reaction forms the basis of highly sensitive methods for the quantification of phenols in various matrices, including water and pharmaceutical formulations.[6][7][8] Furthermore, this reaction is utilized in enzymatic assays to determine the activity of enzymes that produce hydrogen peroxide, such as glucose oxidase and cholesterol oxidase.
These application notes provide detailed protocols for the use of this compound as a reference standard in key assays, along with the necessary data for validation and interpretation.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Reference |
| Synonyms | 4-Acetamidoantipyrine, 4-Acetylaminophenazone, N-Antipyrinylacetamide | |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [9][10] |
| Molecular Weight | 245.28 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [9] |
| Melting Point | 200-203 °C | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [9] |
| Purity (as a standard) | ≥98.5% (HPLC) |
Application 1: Spectrophotometric Determination of Phenols
The oxidative coupling of 4-aminoantipyrine (often generated in situ or used directly) with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide, is a widely used method for the colorimetric determination of phenols.[7][8] The reaction produces a stable, colored antipyrine dye, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the phenolic compound.
Reaction Pathway: Oxidative Coupling
The fundamental reaction involves the electrophilic substitution of the phenol by 4-aminoantipyrine, followed by oxidation to form a quinoneimine dye.
Caption: Oxidative coupling reaction for phenol determination.
Experimental Protocol: Spectrophotometric Determination of Phenol
This protocol is adapted from standard methods for the analysis of phenols in water.[7][8]
1. Reagents and Materials:
-
This compound Reference Standard: To be used for preparing a stock solution of its active form, 4-aminoantipyrine, or for validation purposes.
-
Phenol Reference Standard
-
4-Aminoantipyrine Solution (0.0025 M): Dissolve 25 mg of 4-aminoantipyrine in 50 mL of deionized water. Prepare fresh daily.
-
Potassium Ferricyanide Solution [K₃Fe(CN)₆] (0.04 M): Dissolve 1.32 g of K₃Fe(CN)₆ in 100 mL of deionized water. Store in a brown bottle.
-
Ammonium Hydroxide Buffer (pH 10 ± 0.2): Mix 67.5 g of ammonium chloride with 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water.
-
Chloroform (optional, for extraction)
-
Spectrophotometer
2. Preparation of Standard Solutions:
-
Phenol Stock Solution (100 mg/L): Dissolve 100 mg of phenol in 1 L of deionized water.
-
Phenol Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).
3. Assay Procedure:
-
To 100 mL of each standard and sample, add 2.0 mL of the ammonium hydroxide buffer and mix well.
-
Add 2.0 mL of the 4-aminoantipyrine solution and mix.
-
Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 510 nm against a reagent blank.
-
For lower concentrations, an extraction with chloroform can be performed to concentrate the dye before measurement.
Quantitative Data
The performance of the assay should be validated by determining the following parameters:
| Parameter | Typical Value |
| Wavelength of Maximum Absorbance (λmax) | 510 nm |
| Linearity Range | 0.1 - 1.0 mg/L (direct), ≥ 5 µg/L (with extraction)[7] |
| Molar Absorptivity | Varies with the specific phenolic compound |
| Limit of Detection (LOD) | Dependent on instrument and specific phenol |
| Limit of Quantification (LOQ) | Dependent on instrument and specific phenol |
| Precision (RSD%) | < 5% |
Application 2: Enzymatic Assay for Hydrogen Peroxide
This assay is based on the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate by hydrogen peroxide. 4-Aminoantipyrine is used in conjunction with a phenolic compound to produce a colored product. The rate of color formation is proportional to the concentration of hydrogen peroxide.
Experimental Workflow: H₂O₂ Determination
Caption: Workflow for the enzymatic determination of H₂O₂.
Experimental Protocol: Hydrogen Peroxide Assay
This protocol is based on a standard horseradish peroxidase assay.[11][12]
1. Reagents and Materials:
-
This compound Reference Standard
-
Hydrogen Peroxide (H₂O₂) Standard Solution
-
Horseradish Peroxidase (HRP) Solution
-
Phosphate Buffer (0.2 M, pH 7.0)
-
Phenol Solution (0.17 M): Dissolve 810 mg of phenol in 50 mL of deionized water.
-
4-Aminoantipyrine Solution (0.0025 M): Dissolve 25 mg of 4-aminoantipyrine in 50 mL of deionized water.
2. Preparation of Reaction Mixture:
-
Prepare a fresh reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
Phenol solution
-
4-Aminoantipyrine solution
-
HRP solution
-
3. Assay Procedure:
-
Pipette the reaction mixture into cuvettes and equilibrate to 25°C.
-
Add the hydrogen peroxide standard or sample to initiate the reaction.
-
Immediately start monitoring the increase in absorbance at 510 nm over time.
-
The rate of change in absorbance is proportional to the hydrogen peroxide concentration.
Quantitative Data
| Parameter | Typical Value |
| Wavelength of Maximum Absorbance (λmax) | 510 nm |
| Linearity Range | 5 ng to 50 µg of H₂O₂[13] |
| Relative Standard Deviation (RSD%) | 1.05% (for n=10)[13] |
Application 3: HPLC Analysis
This compound can be used as a reference standard for its own quantification or as an internal standard in the HPLC analysis of other compounds. This is particularly relevant in pharmacokinetic studies of drugs that metabolize to 4-AAP.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Determination
The following is a general HPLC method that can be adapted for the analysis of this compound. Method parameters may require optimization for specific applications. A related method for a similar compound, 4-dimethylaminoantipyrine, has been validated.[14]
1. Instrumentation and Conditions:
-
HPLC System: With UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.[14]
-
Mobile Phase: Methanol:Sodium Acetate Buffer (pH 5.5, 0.05 M) (60:40, v/v).[14]
-
Flow Rate: 1.5 mL/min.[14]
-
Detection Wavelength: 253 nm.[14]
-
Injection Volume: 20 µL.[14]
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection.
3. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound by its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data for HPLC Method Validation
| Parameter | Guideline |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from other components at the retention time of 4-AAP |
Conclusion
This compound is a versatile and reliable reference standard for a variety of analytical assays. Its utility in the spectrophotometric determination of phenols and enzymatic assays for hydrogen peroxide is well-established, providing sensitive and reproducible results. Furthermore, its application as a standard in HPLC methods is crucial for pharmacokinetic and quality control studies. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these assays in a research or industrial setting. Proper validation of these methods according to the specific matrix and instrumentation is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. epa.gov [epa.gov]
- 8. images.hach.com [images.hach.com]
- 9. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. goldbio.com [goldbio.com]
- 12. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 14. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 4-Acetylaminoantipyrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminoantipyrine (4-AAA) is a major metabolite of the widely used analgesic and antipyretic drug, metamizole (also known as dipyrone). The quantification of 4-AAA in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug metabolism and patient compliance. These application notes provide detailed protocols for the sensitive and accurate detection of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Metamizole
Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (4-AA). Subsequently, 4-AA is acetylated to form this compound (4-AAA).[1] The metabolic conversion of 4-AA to 4-AAA is mediated by the N-acetyltransferase 2 (NAT2) enzyme.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and its related metabolites in biological samples.
| Analyte | Biological Matrix | Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| This compound | Plasma, Urine | HPLC-UV | 1 - 150 | 0.1 (plasma) | - | - | [2] |
| 4-Methylaminoantipyrine | Plasma | LC-MS | 0.2 - 10.0 | 0.04 | - | 80 | [2][3] |
| 4-Aminoantipyrine | Bovine Urine | HPLC-UV | 2.5 - 60 | - | 2.5 | - | |
| 4-Methylaminoantipyrine | Plasma | LC-MS/MS | 0.1 - 20 | - | - | - | [4] |
Experimental Protocols
General Sample Handling and Storage
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge the blood samples to separate plasma. Urine samples should be collected in clean containers. All biological samples should be stored at -20°C or lower until analysis to minimize degradation of the analyte.
Experimental Workflow Overview
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and simple method for sample clean-up, suitable for both HPLC-UV and LC-MS/MS analysis.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the subsequent chromatographic analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a robust method for extracting 4-AAA from complex matrices like urine.
Materials:
-
Urine sample
-
Ethyl acetate, HPLC grade
-
Sodium hydroxide (NaOH) solution (1 M)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 mL of urine into a 15 mL glass centrifuge tube.
-
Add 100 µL of 1 M NaOH to adjust the pH to alkaline conditions.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine Samples
SPE provides a cleaner extract compared to PPT and LLE, which can be beneficial for sensitive LC-MS/MS analysis.
Materials:
-
Plasma or urine sample
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute 0.5 mL of plasma or urine with 0.5 mL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Protocol 4: HPLC-UV Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 20 mM, pH 6.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample extract.
-
Monitor the chromatogram for the peak corresponding to this compound.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared with known concentrations of 4-AAA standard.
Protocol 5: LC-MS/MS Analysis
This method offers high selectivity and sensitivity for the quantification of 4-AAA.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): m/z 246.1 [M+H]⁺
-
Product Ions (Q3): m/z 144.1 and m/z 204.1 (the more intense ion should be used for quantification and the other for confirmation).
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
Procedure:
-
Optimize the MS parameters by infusing a standard solution of 4-AAA.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared sample extract.
-
Acquire data in MRM mode using the specified transitions.
-
Quantify 4-AAA by comparing the peak area of the quantification transition to a calibration curve.
Disclaimer
These protocols provide a general guideline for the detection of this compound. It is highly recommended that each laboratory validates the chosen method according to their specific instrumentation and regulatory requirements. This may include assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Acetylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminoantipyrine (4-AAP) is a primary active metabolite of the widely used analgesic and antipyretic drug, metamizole (also known as dipyrone). Accurate and reliable quantification of 4-AAP in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The complexity of these biological samples necessitates a robust sample preparation step to remove interfering substances like proteins and phospholipids, which can compromise the sensitivity, accuracy, and longevity of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and experimental protocols for three common and effective sample preparation techniques for this compound analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparison of Sample Preparation Techniques
Choosing the appropriate sample preparation technique depends on the specific requirements of the analysis, such as the desired level of cleanliness, sensitivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of SPE, LLE, and PPT.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte is selectively adsorbed onto a solid sorbent from the liquid sample, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[1] | Analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its differential solubility.[2][3] | A high concentration of an organic solvent or acid is added to the biological sample to denature and precipitate proteins, which are then removed by centrifugation or filtration.[4] |
| Typical Recovery | High (93-100% for related antipyrine metabolites in plasma)[5][6] | Good (approx. 80% for related metabolite 4-methylaminoantipyrine in plasma)[7][8] | Good to High (>95% for various drugs, but can be analyte-dependent) |
| Typical LOD/LOQ | Very Low (LODs of 10.5–17.0 ng/mL for related antipyrine metabolites in plasma)[5][6] | Low (LOD of ~40 ng/mL for related metabolite 4-methylaminoantipyrine in plasma)[7][8] | Moderate (Generally higher than SPE/LLE due to less concentration and higher matrix effects) |
| Selectivity & Cleanliness | Excellent; provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[9] | Good; effectively removes proteins and salts, but may not remove all endogenous materials. | Fair; primarily removes proteins. Salts and phospholipids largely remain in the supernatant, which can lead to significant matrix effects in LC-MS.[10] |
| Throughput | Moderate; can be automated with 96-well plates. | Low to Moderate; can be labor-intensive but amenable to 96-well plate formats. | High; simple, fast procedure well-suited for high-throughput screening.[4] |
| Solvent Consumption | Low to Moderate | High | Low |
| Advantages | High recovery and precision, cleanest extracts, high concentration factor, easily automated.[1] | Cost-effective, simple principle, effective for a wide range of analytes. | Fast, simple, inexpensive, requires minimal method development, high throughput.[4] |
| Disadvantages | Higher cost per sample, requires method development to optimize sorbent and solvents. | Labor-intensive, emulsion formation can be problematic, high consumption of organic solvents, can be difficult to automate.[2] | Less clean extracts, potential for analyte co-precipitation, significant matrix effects, limited analyte concentration.[10] |
Experimental Protocols and Workflows
Solid-Phase Extraction (SPE) Protocol for 4-AAP in Human Plasma
This protocol is designed to provide a clean extract and high recovery of 4-AAP from a complex biological matrix like human plasma, making it ideal for sensitive LC-MS analysis. A reversed-phase C18 sorbent is commonly used for metabolites of antipyrine.[5][6]
Materials:
-
SPE Cartridges: C18 bonded silica, 100 mg, 1 mL (or 96-well plate format)
-
Human Plasma Sample
-
Internal Standard (IS) spiking solution
-
Methanol (HPLC Grade)
-
Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Methanol
-
Centrifuge tubes or 96-well collection plate
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add the appropriate volume of Internal Standard solution.
-
Vortex for 10 seconds.
-
Dilute the plasma with 500 µL of deionized water and vortex again. This reduces viscosity for easier loading.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge to wet the sorbent and activate the C18 phase. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Immediately follow with 1 mL of deionized water to equilibrate the sorbent to the aqueous environment. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (1 mL) onto the cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solvent (5% Methanol in Water) through the cartridge to remove salts and other polar interferences.
-
Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube or 96-well collection plate inside the manifold.
-
Add 1 mL of Methanol to the cartridge to elute the 4-AAP and other retained analytes.
-
Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Acetylaminoantipyrine in Pharmaceutical Quality Control: Detailed Application Notes and Protocols
Introduction
4-Acetylaminoantipyrine, and its closely related derivative 4-aminoantipyrine (4-AAP), are versatile reagents in the field of pharmaceutical quality control.[1][2] These compounds are primarily utilized in analytical procedures for the quantification of various active pharmaceutical ingredients (APIs). Their application is particularly prominent in spectrophotometric and chromatographic techniques.[1][2] 4-Aminoantipyrine is a well-known chromogenic reagent used in biochemical reactions that produce peroxides or phenols.[3]
The most notable application of 4-aminoantipyrine is in oxidative coupling reactions. In the presence of an oxidizing agent, 4-AAP couples with phenolic and some non-phenolic compounds to form colored products that can be measured spectrophotometrically.[2][4] This reaction provides a simple, rapid, and cost-effective method for the determination of a wide range of drugs. Furthermore, derivatives of antipyrine are amenable to analysis by High-Performance Liquid Chromatography (HPLC), allowing for their separation and quantification in various pharmaceutical dosage forms.[5]
These application notes provide detailed protocols for the use of 4-aminoantipyrine in the quality control of pharmaceuticals, focusing on spectrophotometric and HPLC methods.
Spectrophotometric Determination of Pharmaceuticals via Oxidative Coupling with 4-Aminoantipyrine
The oxidative coupling reaction of 4-aminoantipyrine is a cornerstone of its application in pharmaceutical analysis. This method is predicated on the reaction of 4-AAP with a phenolic or other suitable drug molecule in the presence of an oxidizing agent to yield a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the drug.
General Workflow for Spectrophotometric Analysis
The following diagram illustrates the general workflow for the spectrophotometric determination of a pharmaceutical compound using 4-aminoantipyrine.
Caption: General workflow for spectrophotometric analysis using 4-AAP.
Experimental Protocol: Spectrophotometric Assay of Amoxicillin
This protocol describes the determination of Amoxicillin using 4-aminoantipyrine and potassium ferricyanide as the oxidizing agent.[4]
1. Reagent Preparation:
-
4-Aminoantipyrine (4-AAP) Solution (0.3% w/v): Dissolve 0.3 g of 4-aminoantipyrine in 100 mL of distilled water.
-
Potassium Ferricyanide Solution (0.3% w/v): Dissolve 0.3 g of potassium ferricyanide in 100 mL of distilled water.
-
Sodium Hydroxide (NaOH) Solution (0.1 N): Prepare a 0.1 N solution of NaOH in distilled water.
-
Amoxicillin Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Amoxicillin reference standard in distilled water to obtain a stock solution of a known concentration. Prepare working standards by diluting the stock solution.
2. Sample Preparation:
-
For pharmaceutical formulations (e.g., tablets), weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of the active ingredient is dissolved in distilled water, filtered if necessary, and diluted to a suitable concentration.
3. Procedure:
-
To a series of 10 mL volumetric flasks, add increasing volumes of the Amoxicillin working standard solutions.
-
To each flask, add the following reagents in the specified order: the Amoxicillin solution, potassium ferricyanide solution, NaOH solution, and finally the 4-aminoantipyrine solution.[4]
-
Allow the reaction to proceed at room temperature (25°C) for a set amount of time to ensure complete color development.[4]
-
Dilute the solutions to the mark with distilled water.
-
Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (λmax), which for Amoxicillin is 509 nm, against a reagent blank prepared in the same manner without the analyte.[4]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Amoxicillin in the sample solution from the calibration curve.
Quantitative Data for Spectrophotometric Methods
The following table summarizes the quantitative parameters for the determination of various drugs using 4-aminoantipyrine.
| Drug | Oxidizing Agent | λmax (nm) | Linearity Range (mg/L) | Molar Absorptivity (L/mol/cm) | Reference |
| Telmisartan | Sodium Periodate | 605 | 3 - 25 | 2.17 x 10⁴ | [4] |
| Amoxicillin | Potassium Ferricyanide | 509 | 5 - 100 | - | [4] |
| Pyrocatechol | Potassium Iodate | 505 | - | - | [4] |
| Phenylephrine HCl | Potassium Ferricyanide | 503 | - | - | [4] |
High-Performance Liquid Chromatography (HPLC) for the Determination of Antipyrine Derivatives
HPLC is a powerful technique for the separation, identification, and quantification of drug substances. This method is particularly useful for the analysis of this compound or its related compounds in complex matrices such as pharmaceutical suppositories.[5]
General Workflow for HPLC Analysis
The diagram below outlines the typical workflow for an HPLC-based quality control assay.
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Assay of 4-Dimethylaminoantipyrine in Suppositories
This protocol is adapted from a validated method for the determination of 4-dimethylaminoantipyrine in suppository bases.[5]
1. Reagents and Materials:
-
Methanol (HPLC grade)
-
Sodium Acetate Buffer (0.05 M, pH 5.5): Prepare by dissolving sodium acetate in triple distilled water and adjusting the pH with acetic acid.
-
Mobile Phase: A mixture of methanol and sodium acetate buffer (60:40, v/v).[5]
-
4-Dimethylaminoantipyrine Reference Standard
-
Suppository Placebo: A mixture of the suppository base without the active ingredient.
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Hypersil ODS column.[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 253 nm.[5]
3. Standard Solution Preparation:
-
Prepare a stock solution of 4-dimethylaminoantipyrine reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
Accurately weigh a suppository and dissolve it in a suitable solvent system that ensures complete dissolution of both the active ingredient and the suppository base. A novel sample preparation may be required depending on the base (e.g., adeps solidus or massa macrogoli).[5]
-
Filter the solution and dilute it with the mobile phase to a concentration within the calibration range.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions into the chromatograph and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of 4-dimethylaminoantipyrine in the sample from the calibration curve.
Quantitative Data for HPLC Method
The following table presents the validation parameters for the HPLC determination of 4-dimethylaminoantipyrine.[5]
| Parameter | Result |
| Recovery | 95 - 105% |
| Linearity (R²) | 0.9998 |
| Slope | 3.498 x 10⁷ |
| Intercept | -5.165 x 10⁴ |
Conclusion
This compound and its related compounds, particularly 4-aminoantipyrine, are valuable reagents in pharmaceutical quality control. The spectrophotometric methods based on oxidative coupling offer a simple and rapid approach for the determination of a variety of drugs. For more complex matrices or when higher selectivity is required, HPLC methods provide a robust and reliable alternative. The protocols and data presented in these application notes can serve as a foundation for the development and validation of analytical methods for pharmaceutical quality control in research and industrial settings.
References
- 1. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. [PDF] Colorimetric Determination of pharmaceutical dyes Using 4- Aminoantipyrine : Oxidative coupling review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Acetylaminoantipyrine in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminoantipyrine (4-AAA) is a principal human metabolite of the widely used analgesic and antipyretic drug, metamizole (dipyrone).[1][2] Due to its high consumption and the limited efficiency of conventional wastewater treatment plants in its removal, 4-AAA is frequently detected in various aquatic environments, including surface water and wastewater effluents, at concentrations that can reach the µg/L level.[1] Its persistence and potential for bioaccumulation raise concerns about its environmental impact and potential risks to human health through the food chain.[1] This document provides detailed application notes and protocols for the analysis of 4-AAA in environmental water samples, focusing on modern analytical techniques to ensure accurate and reliable quantification.
Analytical Methodology: Solid-Phase Extraction followed by Liquid Chromatography-Mass Spectrometry
The standard analytical approach for determining 4-AAA in environmental water samples involves a two-step process: Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by instrumental analysis using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., UHPLC-QTOF MS), for selective and sensitive quantification.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of 4-AAA and related compounds in water samples from various studies.
Table 1: Reported Concentrations of this compound in Environmental Water Samples
| Water Matrix | Concentration Range (µg/L) | Location | Reference |
| Municipal Wastewater | 0.27 - 5.72 | Budapest, Hungary | [5] |
| Surface Water | > 0.39 (in both influents and effluents of a WWTP) | Not Specified | [1] |
Table 2: Analytical Performance Data for the Determination of Metamizole Metabolites
| Analyte | Method | Sample Matrix | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 4-Methylaminoantipyrine (MAA) | LC-MS | Human Plasma | 0.04 | 0.2 | 80 | [5] |
| 4-Methylaminoantipyrine (MAA) | HPLC-MS/MS | Human Plasma | - | 0.100 | - | [6] |
| Metamizole Metabolites | LC-MS | Communal Wastewater | In the µg/L range | - | - | [4] |
Note: Data for 4-AAA in environmental water samples regarding specific LOD, LOQ, and recovery percentages are not consistently reported in a consolidated manner in the literature. The data for MAA in plasma is provided as a reference for the analytical sensitivity of similar compounds.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to prevent the degradation of target analytes.
-
Collection: Collect water samples in clean, pre-rinsed amber glass bottles to minimize photodegradation.
-
Preservation: Upon collection, samples should be stored in the dark at 4°C and transported to the laboratory as soon as possible. For longer-term storage, freezing at -18°C is recommended. It is advisable to filter the samples through a 0.45 µm filter to remove suspended particles before extraction.
Solid-Phase Extraction (SPE) Protocol
SPE is employed to concentrate 4-AAA from the large-volume water sample and remove interfering matrix components. Oasis Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly used for this purpose.[3]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH ~2-3 with formic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
Elution: Elute the retained 4-AAA from the cartridge with 5-10 mL of methanol. Collect the eluate in a clean glass tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Mass spectrometer (Triple Quadrupole or Quadrupole-Time of Flight) with an electrospray ionization (ESI) source
LC Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
MS Conditions (Typical for 4-AAA):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 246.1237[3]
-
Product Ions (for MS/MS): Specific product ions need to be determined by direct infusion of a 4-AAA standard. Common fragments often result from the loss of the acetyl group or other parts of the molecule.
Visualizations
Caption: Experimental workflow for 4-AAA analysis.
Caption: Metabolic pathway of Metamizole to 4-AAA.
Concluding Remarks
The described methodology provides a robust and sensitive approach for the determination of this compound in environmental water samples. Adherence to proper sample handling and quality control procedures is essential for obtaining accurate and reproducible results. The frequent detection of 4-AAA highlights the need for continued monitoring of pharmaceutical metabolites in the aquatic environment to better understand their fate, transport, and potential ecological effects.
References
- 1. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection [pubs.sciepub.com]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Novel 4-Aminoantipyrine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoantipyrine, a pyrazolone derivative, serves as a versatile scaffold in medicinal chemistry for the synthesis of a wide array of novel compounds with significant therapeutic potential. Its derivatives, particularly Schiff bases and their metal complexes, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document provides detailed application notes and standardized protocols for the synthesis of 4-aminoantipyrine derivatives and their subsequent biological screening. The methodologies outlined herein are designed to be reproducible and adaptable for high-throughput screening and lead optimization in a drug discovery setting.
Data Presentation
The following tables summarize the biological activities of representative 4-aminoantipyrine derivatives synthesized via Schiff base condensation.
Table 1: Anticancer Activity of 4-Aminoantipyrine Schiff Base Derivatives against Various Cell Lines
| Compound ID | Derivative Structure (Substitution on Cinnamaldehyde) | Cell Line | IC₅₀ (µM) | Reference |
| 3c | 4-chloro | A549 (Lung Carcinoma) | 17.5 | [1] |
| HeLa (Cervical Carcinoma) | 16.8 | [1] | ||
| MCF-7 (Breast Carcinoma) | 18.2 | [1] | ||
| 3h | 4-nitro | A549 (Lung Carcinoma) | 15.4 | [1] |
| HeLa (Cervical Carcinoma) | 14.9 | [1] | ||
| MCF-7 (Breast Carcinoma) | 16.1 | [1] | ||
| 4AA-Fc | Ferrocenecarboxaldehyde | Not Specified | Not Specified | [2] |
| 4AA-SA | Salicylaldehyde | Not Specified | Not Specified | [2] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Antimicrobial Activity of 4-Aminoantipyrine Schiff Base Derivatives
| Compound ID | Derivative Structure (Substitution on Cinnamaldehyde) | Bacterial Strain | MIC (µM) | Reference |
| 3f | 2,4-dichloro | Staphylococcus aureus | < 250 | [1] |
| Enterococcus faecalis | < 250 | [1] | ||
| Bacillus cereus | < 250 | [1] | ||
| Listeria monocytogenes | < 250 | [1] | ||
| Escherichia coli | < 250 | [1] | ||
| 3h | 4-nitro | Staphylococcus aureus | < 250 | [1] |
| Enterococcus faecalis | < 250 | [1] | ||
| Bacillus cereus | < 250 | [1] | ||
| Listeria monocytogenes | < 250 | [1] | ||
| Escherichia coli | < 250 | [1] | ||
| 4AA-Fc | Ferrocenecarboxaldehyde | Gram-positive bacteria | 125-500 | [3] |
| Gram-negative bacteria | 250-500 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoantipyrine Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of 4-aminoantipyrine by condensation with various aldehydes.
Materials:
-
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (4-Aminoantipyrine)
-
Substituted cinnamaldehydes or other appropriate aldehydes
-
Ethanol (EtOH)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round bottom flask, dissolve an equimolar amount of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (1.0 eq) in ethanol.
-
To this solution, add an equimolar amount of the desired substituted aldehyde (1.0 eq) dissolved in a minimal amount of ethanol.
-
The reaction mixture is then refluxed for a period ranging from 1 to 24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized 4-aminoantipyrine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized 4-aminoantipyrine derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Non-tumoral control cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 20 mM).
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 4 to 250 µM) by adding them to the wells. Ensure the final DMSO concentration does not exceed 1% (v/v). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized 4-aminoantipyrine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Brain-Heart Infusion (BHI) broth or other suitable bacterial growth medium
-
96-well microtiter plates
-
DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum in BHI broth to a final cell density of approximately 5 x 10⁵ CFU/mL.
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium to achieve a range of final concentrations. The final DMSO concentration should be kept constant and low (e.g., 2.5% v/v).
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with medium and DMSO, no compound) and a negative control (medium only). A known antibiotic can be used as a reference standard.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Protocol 4: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
This assay is a simple and rapid method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.
Materials:
-
Synthesized 4-aminoantipyrine derivatives
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a standard drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2 mL of various concentrations of the test compound, 2.8 mL of PBS (pH 6.4), and 0.2 mL of either egg albumin or BSA solution.
-
A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value for each compound.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Acetylaminoantipyrine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Acetylaminoantipyrine (4-AAA) in solution. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay values for 4-AAA | Degradation due to improper storage conditions. | Verify storage temperature. For short-term storage (up to 1 month), solutions should be kept at -20°C. For longer-term storage (up to 6 months), -80°C is recommended[1]. Avoid repeated freeze-thaw cycles. |
| Hydrolysis due to inappropriate pH. | Although specific pH-rate profile data for 4-AAA is not readily available in the literature, pyrazolone derivatives can be susceptible to hydrolysis at extreme pH values. Prepare solutions in a neutral or slightly acidic buffer and analyze promptly. If storage is necessary, consider buffering the solution. | |
| Appearance of unknown peaks in chromatograms | Degradation of 4-AAA. | A known degradation product of this compound is 4-Aminoantipyrine[2]. Under harsh conditions, such as high temperatures and strong oxidizing agents, hydroxylated and ring-opened intermediates may also form[3]. Compare the retention time of the unknown peak with a 4-Aminoantipyrine standard. |
| Contamination of the solvent or glassware. | Ensure high-purity solvents and thoroughly cleaned glassware are used for solution preparation. | |
| Precipitation of 4-AAA in aqueous solutions | Limited aqueous solubility. | This compound has limited solubility in water[4][5]. It is more soluble in organic solvents such as ethanol and acetone[4][5]. If an aqueous solution is required, consider the use of co-solvents or preparing the solution at a lower concentration. |
| Discoloration of the solution | Photodegradation or oxidation. | While specific photostability data for 4-AAA is limited, related compounds can be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, consider purging the solution with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months[1]. To prevent degradation from repeated temperature changes, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q2: What is the main degradation pathway for this compound?
The primary known degradation pathway for this compound involves the hydrolysis of the acetylamino group to form 4-Aminoantipyrine[2]. Under more extreme conditions, such as exposure to high temperatures and strong oxidizing agents, further degradation can occur, leading to the formation of hydroxylated and ring-opened products[3].
Q3: How does pH affect the stability of this compound in solution?
While a detailed pH-rate profile for this compound is not widely published, a study on its degradation in the presence of a strong oxidizing agent found that degradation occurred efficiently across a wide pH range (acidic, neutral, and alkaline) at elevated temperatures (80°C)[3]. For routine solution preparation and storage, it is prudent to maintain a near-neutral pH to minimize the risk of acid or base-catalyzed hydrolysis.
Q4: Is this compound sensitive to light?
Although specific photostability studies on this compound are not extensively reported, it is a common practice to protect solutions of pyrazolone derivatives from light to prevent potential photodegradation. Therefore, it is recommended to store solutions in amber vials or other light-blocking containers.
Q5: What solvents are suitable for dissolving this compound?
This compound has limited solubility in water but is soluble in organic solvents such as ethanol, acetone, and acetonitrile[4][5]. For analytical purposes, it is often dissolved in the mobile phase used for chromatography.
Data Presentation
Due to the limited availability of quantitative stability data for this compound in the public domain, the following table summarizes the known qualitative stability information.
| Condition | Solvent/Matrix | Observation | Reference |
| Temperature | Stock Solution | Stable for 1 month at -20°C and 6 months at -80°C. | [1] |
| Aqueous Solution with Persulfate | Rapid degradation at 80°C. | [3] | |
| pH | Aqueous Solution with Persulfate | Degradation is effective in acidic, neutral, and alkaline conditions at 80°C. | [3] |
| Oxidation | Aqueous Solution with Persulfate | Susceptible to degradation by strong oxidizing agents (sulfate and hydroxyl radicals). | [3] |
| Hydrolysis | Not specified | Known to hydrolyze to 4-Aminoantipyrine. | [2] |
| Light | Not specified | General precaution for pyrazolone derivatives is to protect from light. | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials:
-
This compound (analytical standard)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flask (Class A)
-
Analytical balance
-
Amber vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the powder.
-
Once dissolved, dilute to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer aliquots of the stock solution to amber vials for storage.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (e.g., 25 mM potassium phosphate buffer, pH 6.0). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 4-AAA (e.g., around 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting a solution of 4-AAA to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight for a specified time.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent 4-AAA peak.
-
The peak purity of the 4-AAA peak should be assessed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Hypothetical degradation pathway of 4-AAA.
Caption: Workflow for a forced degradation study.
References
- 1. Reaction kinetics and transformation of antipyrine chlorination with free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Human Metabolome Database: Showing metabocard for 4-Acetamidoantipyrine (HMDB0246326) [hmdb.ca]
Technical Support Center: Optimization of 4-Acetylaminoantipyrine (4-AAP) Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4-Acetylaminoantipyrine (4-AAP), a metabolite of the drug dipyrone, from plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for extracting this compound from plasma?
The most common and effective methods for extracting 4-AAP and other dipyrone metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample purity, throughput, and available equipment.
Q2: I am experiencing low recovery of 4-AAP. What are the potential causes and solutions?
Low recovery can stem from several factors related to your chosen extraction method. This compound has low plasma protein binding (approximately 14.2%), which suggests it should be readily extractable once proteins are effectively removed.[1]
Troubleshooting Low Recovery:
-
Protein Precipitation (PPT):
-
Issue: Incomplete protein removal. Plasma proteins can trap the analyte, preventing its extraction.
-
Solution: Ensure the ratio of organic solvent (like acetonitrile) to plasma is sufficient, typically 3:1 or 4:1. Thoroughly vortex the mixture and allow adequate incubation time for complete precipitation before centrifugation.
-
-
Liquid-Liquid Extraction (LLE):
-
Issue: Incorrect solvent polarity or pH. The choice of extraction solvent is critical for selectively partitioning the analyte from the aqueous plasma matrix.
-
Solution: Experiment with different organic solvents. While specific LLE protocols for 4-AAP are less detailed in the provided literature, methods for the parent drug's metabolites often use a reverse-phase mechanism, suggesting a moderately polar analyte.[2][3] Adjusting the pH of the aqueous phase can also improve the partition coefficient.
-
-
Solid-Phase Extraction (SPE):
-
Issue: Inefficient binding or elution. The analyte may not be retained effectively on the SPE cartridge, or the elution solvent may be too weak to recover it.
-
Solution: For C18 cartridges, ensure the column is properly conditioned and equilibrated. If 4-AAP is breaking through during the loading or washing steps, consider a different sorbent. For elution, methanol is commonly used.[4][5] If recovery remains low, test a stronger solvent or a combination of solvents.
-
Q3: Which extraction method offers the best performance?
The "best" method is contingent on your specific analytical goals. Below is a comparison of typical performance metrics for different extraction techniques used for dipyrone metabolites.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Analyte | 4-Methylaminoantipyrine (MAA) | 4-Methylaminoantipyrine (MAA) | FAA, AA, and MAA* |
| Recovery (%) | >95% (General Drug Panel) | ~80%[2][3] | 93 - 100%[4][6] |
| Throughput | High (amenable to 96-well plates)[7] | Moderate | Moderate to High (with automation) |
| Selectivity | Low (co-extracts other matrix components) | Moderate | High (provides cleaner extracts) |
| Simplicity | High | Moderate | Moderate |
*Data for 4-Formylaminoantipyrine (FAA), 4-Aminoantipyrine (AA), and 4-Methylaminoantipyrine (MAA).
Q4: My chromatographic peak shape is poor after extraction. How can I fix this?
Poor peak shape (e.g., fronting, tailing, or splitting) is often caused by an incompatibility between the final extract solvent and the initial mobile phase of your chromatography system.
-
Issue: The solvent used to reconstitute the sample after evaporation is too strong, causing the analyte to move too quickly upon injection. This is a common problem in HILIC chromatography where a strong solvent like methanol is used for extraction, but a weak solvent like acetonitrile is needed for good chromatography.[8]
-
Solution:
-
Solvent Matching: If possible, evaporate the extraction solvent to dryness and reconstitute the residue in the initial mobile phase of your LC method.
-
Injection Volume: Reduce the injection volume to minimize the solvent mismatch effect.[8]
-
Sandwich Injection: If using a strong solvent is unavoidable, employ a "sandwich injection" technique. This involves aspirating a small plug of a weak solvent (e.g., acetonitrile) into the injection needle before and after the sample plug, which helps to focus the analyte band on the column.[8]
-
Experimental Workflows & Protocols
The following diagram and protocols outline the standard procedures for the three main extraction methods.
Caption: Comparative workflow for plasma extraction methods.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, making it ideal for high-throughput screening.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300-400 µL of cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the sample for 15 minutes at 4°C to facilitate complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant, which contains 4-AAP.
-
The supernatant can be injected directly or evaporated and reconstituted in a suitable solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
-
Pipette 100 µL of plasma into a glass tube.[2]
-
Add a suitable, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The volume can range from 500 µL to 1 mL.
-
Vortex for 2-5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for subsequent analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interferences. This protocol is based on methods for related dipyrone metabolites.[4][5]
-
Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load 0.3 mL of the plasma sample onto the cartridge.[4][5]
-
Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and other polar interferences.
-
Elution: Elute the 4-AAP from the cartridge by passing 1 mL of methanol through it.[4][5]
-
Final Step: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.
References
- 1. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetylaminoantipyrine Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common interferences encountered during the analytical determination of 4-Acetylaminoantipyrine (AAA). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound (AAA) analysis?
The primary sources of interference in the analysis of this compound, a major metabolite of the drug metamizole (dipyrone), are structurally related compounds, particularly other metabolites of metamizole.[1][2][3][4] These include:
-
4-Methylaminoantipyrine (MAA)
-
4-Aminoantipyrine (AA)
-
4-Formylaminoantipyrine (FAA)
These compounds share a similar core structure to AAA, which can lead to co-elution in chromatographic methods or cross-reactivity in immunoassays.
Q2: Can pharmaceutical excipients interfere with the analysis of AAA?
While less common than interference from other metabolites, some pharmaceutical excipients used in formulations could potentially interfere with certain analytical methods. For instance, in spectrophotometric methods, colored excipients or those that react with the derivatizing agents can cause erroneous results. It is crucial to perform validation studies, including forced degradation, to assess the impact of the matrix and excipients on the analytical method.[5]
Q3: How can I minimize interference from other metamizole metabolites in my HPLC analysis?
To minimize interference from other metamizole metabolites in HPLC analysis, optimization of the chromatographic conditions is key. This includes:
-
Column Selection: Employing a high-resolution column, such as a C18 column, can effectively separate AAA from its related metabolites.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer) and pH can significantly improve the resolution between peaks.[6]
-
Gradient Elution: Utilizing a gradient elution program can help to separate compounds with different polarities more effectively than an isocratic method.
-
Method Validation: A thorough method validation, including specificity and forced degradation studies, will help identify and resolve any potential co-elution issues.[5][7]
Troubleshooting Guides
HPLC Methods
Problem: Poor resolution between this compound and other metabolite peaks.
Possible Causes:
-
Inappropriate column selection.
-
Suboptimal mobile phase composition or pH.
-
Isocratic elution not suitable for the separation.
Solutions:
-
Column: Switch to a higher-efficiency column with a different stationary phase or a smaller particle size.
-
Mobile Phase:
-
Systematically vary the organic solvent (e.g., methanol, acetonitrile) percentage.
-
Adjust the pH of the aqueous phase to alter the ionization state of the analytes.
-
-
Elution: Develop a gradient elution method to improve the separation of the metabolites.
Problem: Unexpected peaks appearing in the chromatogram.
Possible Causes:
-
Contamination of the sample, mobile phase, or HPLC system.
-
Degradation of the analyte.
-
Interference from co-administered drugs or their metabolites.[8][9]
Solutions:
-
System Blank: Run a blank injection (mobile phase only) to check for system contamination.
-
Sample Preparation: Ensure proper sample clean-up to remove potential interferents.
-
Forced Degradation: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and ensure the method can separate them from the main analyte peak.[5][7][10][11][12]
Spectrophotometric Methods
Problem: Inaccurate or irreproducible results.
Possible Causes:
-
Interference from colored excipients in the formulation.
-
Reaction of interfering substances with the coloring reagent.
-
Instability of the colored complex.[13]
Solutions:
-
Blank Measurement: Use a placebo formulation (containing all excipients except AAA) as a blank to correct for background absorbance.
-
Method Specificity: Investigate the specificity of the colorimetric reaction by testing potential interfering compounds individually.
-
Reaction Conditions: Optimize reaction parameters such as pH, temperature, and reaction time to ensure the stability of the colored product.[14]
Immunoassays
Problem: False-positive or false-negative results.
Possible Causes:
-
Cross-reactivity of the antibody with other metamizole metabolites (MAA, AA, FAA).[1][15]
-
Matrix effects from the biological sample.
Solutions:
-
Antibody Specificity: Characterize the cross-reactivity profile of the antibody used in the assay with all major metamizole metabolites.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects.
-
Confirmation Method: Confirm positive results with a more specific method, such as LC-MS/MS, to avoid reporting false positives.[16][17]
Quantitative Data Summary
The following table summarizes the cross-reactivity of a monoclonal antibody (mAb 3C7) developed for the detection of dipyrone metabolites, providing an example of the quantitative interference that can be expected in an immunoassay.
| Metabolite | 50% Inhibitory Concentration (IC50) (ng/mL) |
| 4-Aminoantipyrine (AA) | 8.67 |
| 4-Methylaminoantipyrine (MAA) | 8.08 |
| 4-Formylaminoantipyrine (FAA) | 0.98 |
| This compound (AAA) | 0.82 |
| Data from a study on the development of a lateral flow immunoassay for dipyrone metabolites.[1][15] |
This table clearly shows that the antibody has a high affinity for AAA and FAA, but also cross-reacts significantly with AA and MAA, which could lead to overestimation if these metabolites are present in the sample.
Experimental Protocols
HPLC Method for the Determination of 4-Dimethylaminoantipyrine (a related compound)
This protocol is for a related compound but illustrates the key steps that would be adapted for a this compound analysis.
1. Instrumentation:
-
Shimadzu Prominence ultra high-performance liquid chromatography system with a 20 μl sample loop.[6]
2. Chromatographic Conditions:
-
Column: Hypersil ODS column.[6]
-
Mobile Phase: Methanol and 0.05 M sodium acetate buffer (pH 5.5 ± 0.05) in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.5 ml/min.[6]
-
Detection: UV at 253 nm.[6]
3. Sample Preparation (for suppositories):
-
Accurately weigh the suppository and transfer to a beaker.
-
Add a known volume of a 50:50 (v/v) methanol-water mixture.
-
Heat on a water bath at 60°C until the suppository is completely dispersed.
-
Cool to room temperature and transfer to a volumetric flask.
-
For fatty bases (adeps solidus), freeze on an ice bath to solidify the fat and decant the liquid.
-
Filter the final solution through a 0.45 μm membrane filter before injection.[6]
4. Validation:
-
The method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
Caption: Metabolic pathway of Metamizole leading to the formation of this compound and other interfering metabolites.
References
- 1. Development of a lateral flow immunoassay for the simultaneous detection of four dipyrone metabolites in milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipyrone (metamizole) metabolites interfere with HPLC analysis of plasma catecholamines but not with the determination of urinary catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-Acetylaminoantipyrine (4-AAA) Degradation Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Acetylaminoantipyrine (4-AAA) under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AAA) and why are its degradation pathways important?
A1: this compound (4-AAA), or 4-acetamidoantipyrine, is a major metabolite of the analgesic drug metamizole (dipyrone).[1][2] Understanding its degradation pathways under various stress conditions (hydrolysis, oxidation, photolysis) is crucial for several reasons. It helps in identifying potential degradants that could be formed during the manufacturing, storage, and transport of pharmaceutical products. This knowledge is essential for developing stability-indicating analytical methods, ensuring drug product safety and efficacy, and meeting regulatory requirements set by bodies like the ICH.
Q2: What are the primary degradation products of 4-AAA I should be aware of?
A2: Under metabolic conditions, a known transformation product of 4-AAA is 4-Aminoantipyrine.[1] Under oxidative stress, particularly with persulfate systems, hydroxylated and ring-opening intermediates are formed.[3] The specific products of hydrolysis and photolysis are less defined in publicly available literature, requiring identification during forced degradation studies.
Q3: How stable is 4-AAA under photolytic stress?
A3: 4-AAA exhibits slow degradation kinetics under simulated solar irradiation. Published studies have reported a photodegradation half-life (t1/2) of approximately 28 hours, indicating relative stability to light exposure compared to other related metabolites.
Q4: Which conditions are most effective for inducing oxidative degradation of 4-AAA?
A4: Advanced Oxidation Processes (AOPs) are highly effective. Specifically, a thermally activated persulfate (PDS) system has been shown to degrade 4-AAA rapidly. In one study, 98.9% degradation was achieved within 30 minutes at 80°C.[3] This method is significantly more effective than other activation methods like UV, ultrasonic, or alkaline PDS systems.[3]
Q5: I am not seeing significant degradation in my hydrolytic stress studies. What should I do?
A5: If you observe minimal degradation (<5%) under initial hydrolytic stress conditions (e.g., 0.1 N HCl or 0.1 N NaOH at room temperature), consider increasing the severity of the conditions. You can incrementally increase the acid/base concentration (e.g., to 1 N), increase the temperature (e.g., to 60-80°C), or extend the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without degrading the sample completely.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low degradation (<5%) observed across all stress conditions. | 1. 4-AAA is inherently stable under the applied conditions.2. Stress conditions are too mild.3. Incorrect preparation of stressor solutions. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidant).2. Verify the concentration and pH of all stressor solutions before starting the experiment.3. For photolysis, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Complete or near-complete degradation (>90%) observed. | 1. Stress conditions are too harsh. | 1. Reduce the severity of the conditions. Use shorter time points, lower temperatures, or lower concentrations of the stressor.2. Analyze samples at earlier time points to capture intermediate degradation products. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | 1. Contamination from glassware, solvents, or reagents.2. Interaction with co-solvents or excipients (if in formulation).3. Secondary degradation of primary products. | 1. Run a blank sample (solvent and stressor without 4-AAA) to check for background contamination.2. Ensure all glassware is scrupulously clean.3. Analyze stressed samples at multiple time points to track the formation and disappearance of peaks, which can help distinguish primary from secondary degradants. |
| Poor reproducibility of degradation profiles. | 1. Inconsistent temperature or pH control.2. Variable light exposure in photostability studies.3. Inconsistent sample preparation or analytical method execution. | 1. Use calibrated ovens, water baths, and pH meters. Ensure consistent temperature and pH throughout the experiment.2. Use a validated photostability chamber with controlled light intensity and temperature.3. Follow a standardized, well-documented protocol for sample preparation and analysis. |
Quantitative Data Summary
The following table summarizes the kinetic data for 4-AAA degradation under different stress conditions based on published literature.
| Stress Condition | Method | Key Parameters | Result | Reference |
| Photolysis | Simulated Solar Irradiation | Half-life (t1/2) | ~28 hours | |
| Oxidation | Thermally Activated Persulfate (PDS) | Temperature: 80°CTime: 30 min | 98.9% degradation | [3] |
| Oxidation | Thermally Activated PDS | Kinetics | Pseudo first-order | [3] |
| Hydrolysis (Acidic/Basic) | Not Available | Not Available | Data not found in the reviewed literature. Generic protocols apply. |
Experimental Protocols
General Protocol for Hydrolytic Degradation (Acidic & Basic)
This protocol is based on general guidelines for forced degradation studies. Researchers must optimize conditions to achieve the target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of 4-AAA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid Hydrolysis:
-
Add a known volume of the 4-AAA stock solution to a volumetric flask.
-
Add an equal volume of 1 N HCl to achieve a final drug concentration of approximately 100-200 µg/mL.
-
Keep the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 1 N NaOH and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 1 N NaOH as the stressor.
-
Neutralize the samples with an equivalent amount of 1 N HCl before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method. Monitor for the decrease in the 4-AAA peak area and the formation of new peaks.
Protocol for Oxidative Degradation via Thermally Activated Persulfate
This protocol is adapted from a study on advanced oxidation processes.[3]
-
Reaction Setup:
-
Conduct experiments in 250 mL Erlenmeyer flasks.
-
Prepare a 100 mL reaction solution with an initial 4-AAA concentration of ~40 µM.
-
Add the persulfate (PDS) activator. A molar ratio of [4-AAA]₀:[PDS]₀ of 1:40 is a good starting point.
-
-
Stress Condition:
-
Place the flasks in a water bath shaker preheated to 80°C.
-
The initial pH can be set to a neutral value (e.g., 7.0), as the degradation is effective over a wide pH range (3-11).[3]
-
-
Sampling and Quenching:
-
Withdraw 1 mL samples at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Immediately quench the reaction by adding 0.5 mL of methanol to scavenge any remaining radicals.
-
-
Analysis:
-
Filter the samples through a 0.22 µm filter.
-
Analyze using HPLC with a C18 column to determine the concentration of 4-AAA.
-
For identification of degradation products, use a more advanced technique like UPLC-Orbitrap-MS.[3]
-
Protocol for Photodegradation
This protocol follows the principles outlined in the ICH Q1B guideline.
-
Sample Preparation:
-
Prepare a solution of 4-AAA in Milli-Q water or another appropriate solvent.
-
Place the solution in chemically inert, transparent containers (e.g., quartz cells).
-
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light. Place it alongside the test samples to monitor for thermal degradation.
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate intervals. Given the slow kinetics, this may be over several days.
-
Analyze the stressed and control samples by HPLC or LC-MS to assess the extent of degradation and identify photoproducts.
-
Visualizations
Logical Workflow for Troubleshooting Degradation Studies
Caption: Troubleshooting logic for achieving optimal degradation levels.
Experimental Workflow for Oxidative Degradation of 4-AAA
Caption: Workflow for the thermally activated persulfate degradation of 4-AAA.
Proposed Oxidative Degradation Pathway of 4-AAA
References
Technical Support Center: Enhancing 4-Acetylaminoantipyrine (4-AAA) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of 4-Acetylaminoantipyrine (4-AAA) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AAA) and why is its sensitive detection important?
A1: this compound (4-AAA), or 4-acetamidoantipyrine, is a primary active metabolite of the widely used analgesic and antipyretic drug metamizole (dipyrone).[1] Its sensitive and accurate quantification in biological matrices (e.g., plasma, urine) and environmental samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, clinical diagnostics, and environmental contamination assessment.[2][3]
Q2: What are the primary analytical methods for detecting 4-AAA?
A2: The most common methods for 4-AAA detection include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), which offers high specificity and sensitivity.[3] Electrochemical methods are also widely used due to their rapid response, potential for miniaturization, and high sensitivity.[4] Additionally, spectrophotometric and immunoassay-based methods are employed, particularly in biochemical applications.[5]
Q3: How can the sensitivity of electrochemical detection for 4-AAA or related compounds be enhanced?
A3: Sensitivity can be significantly improved through several strategies:
-
Electrode Modification: Modifying electrode surfaces with nanomaterials (e.g., nanoparticles, carbon nanotubes) can increase the electroactive surface area and enhance the electrochemical signal.[4]
-
Use of Electrochemical Indicators: Incorporating indicator molecules that have favorable redox properties can amplify the signal. For instance, 4-dimethylaminoantipyrine (4-DMAA), a related compound, has been successfully used as an electrochemical indicator in immunosensors, oxidizing at a low potential to provide a strong, detectable signal.[6][7][8]
-
Sample Pre-treatment: Minimizing interference from complex biological fluids by implementing sample pre-treatment steps can lead to a cleaner signal and lower background noise.[4]
-
Passivation Layers: Applying a passivation layer, such as a Nafion film, to the electrode can help minimize fouling from proteins and other interferents found in biological samples.[4]
Q4: Are there fluorescent probes available for 4-AAA detection?
A4: While the literature does not extensively cover fluorescent probes designed specifically for 4-AAA, the principles of fluorescent probe design are well-established for detecting related analytes and reaction products.[9][10][11] Probes are often developed to detect enzymatic activities or specific reactive species that might be involved in a 4-AAA-related reaction.[9][10] For example, in assays where 4-aminoantipyrine (a precursor to 4-AAA) is used as a chromogenic agent with peroxidase, fluorescent probes for detecting the hydrogen peroxide substrate could be an indirect detection strategy.
Q5: What are the most common sources of interference in 4-AAA assays?
A5: Interference can arise from multiple sources depending on the assay type:
-
Matrix Effects: Components in complex samples like plasma or serum (e.g., proteins, lipids, bilirubin) can non-specifically interact with assay reagents or the electrode surface.[4][12]
-
Cross-Reactivity: In immunoassays, structurally similar compounds present in the sample may cross-react with the detection antibodies, leading to falsely elevated or reduced results.[12][13]
-
Endogenous Antibodies: Heterophile antibodies or human anti-animal antibodies (HAMA) in patient samples can interfere with antibody-based detection methods.[13][14]
-
Pharmacological Interferences: Other drugs or metabolites administered to the patient may interfere with the assay. For example, spironolactone has been shown to cause clinically significant interference in some immunoassays.[15]
Troubleshooting Guides
This section addresses specific problems that may be encountered during 4-AAA detection experiments.
Problem 1: High background noise or signal drift in electrochemical detection.
-
Possible Cause 1: Electrode Surface Fouling. The surface of the electrode may be contaminated or passivated by proteins or other molecules from the sample matrix.
-
Solution: Implement a rigorous electrode cleaning protocol between measurements. See Protocol 1 for a general electrode polishing procedure. Consider coating the electrode with a protective film like Nafion to minimize fouling.[4]
-
-
Possible Cause 2: Contaminated Reagents. The supporting electrolyte or buffer may be contaminated with electroactive species.
-
Solution: Prepare fresh buffers daily using high-purity water (Milli-Q or equivalent) and analytical grade reagents. Filter all solutions before use.
-
-
Possible Cause 3: Electrical Interference. External electrical noise from nearby equipment can affect sensitive potentiostat readings.
-
Solution: Ensure the electrochemical setup is properly grounded. Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.
-
Problem 2: Poor reproducibility and high variability in colorimetric assay results.
-
Possible Cause 1: Inconsistent Pipetting. Small volume variations, especially of concentrated enzymes or reagents, can lead to large differences in final signal.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding each reagent.
-
-
Possible Cause 2: Temperature Fluctuations. Enzymatic reactions (e.g., using peroxidase) are often temperature-sensitive.
-
Solution: Use a temperature-controlled plate reader or water bath to ensure all reactions occur at a stable and consistent temperature. Allow all reagents to come to room temperature before starting the assay.
-
-
Possible Cause 3: Reagent Degradation. The chromogenic substrate or enzyme may have degraded due to improper storage or age.
-
Solution: Store reagents as recommended by the manufacturer, protecting light-sensitive components from light. Prepare working solutions fresh for each experiment and discard any unused portions.
-
Problem 3: Low signal intensity or sensitivity in your assay.
-
Possible Cause 1: Suboptimal Reagent Concentrations. The concentration of the probe, enzyme, or substrate may not be optimal for sensitive detection.
-
Solution: Perform a systematic optimization (e.g., checkerboard titration) of key reagents to find the concentrations that yield the best signal-to-noise ratio.
-
-
Possible Cause 2: Inefficient Signal Generation. The chosen detection method may not be sensitive enough for the analyte concentration in your samples.
-
Possible Cause 3: Matrix Effect Quenching Signal.
Comparative Data on Detection Methods
The selection of an analytical method often depends on the required sensitivity, sample matrix, and available equipment. The table below summarizes the performance of various methods for detecting 4-AAA or its related metabolites.
| Method | Analyte | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| LC-MS | 4-Methylaminoantipyrine | Human Plasma | 0.2 - 10.0 µg/mL | 0.04 µg/mL | [3] |
| UHPLC-QTOF MS | This compound | Surface Water | Not specified | ng/L level detection | [2] |
| Electrochemical Sensor | Apomorphine (Model) | ISF | 0 - 60 µM | Not specified | [4] |
| Electrochemical Immunosensor | IgG (using 4-DMAA) | Serum | Probe dependent | Not specified | [6][7] |
Experimental Protocols
Protocol 1: General Cleaning and Polishing of a Glassy Carbon Electrode (GCE)
This protocol is essential for ensuring a clean and reproducible electrode surface for electrochemical measurements.
-
Mechanical Polishing:
-
Create a slurry of 0.3 µm and 0.05 µm alumina powder with deionized water on separate polishing pads.
-
Polish the GCE surface on the 0.3 µm alumina slurry for 3-5 minutes in a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step using the 0.05 µm alumina slurry for 3-5 minutes.
-
-
Sonication:
-
Rinse the electrode thoroughly with deionized water, followed by ethanol, and then again with deionized water.
-
Sonicate the electrode in a beaker of deionized water for 2 minutes to remove any adhered alumina particles.
-
Repeat sonication in a beaker of ethanol for 2 minutes, followed by a final sonication in clean deionized water for 2 minutes.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
Place the polished electrode in a cell with a suitable electrolyte (e.g., 0.5 M H₂SO₄).
-
Cycle the potential between the solvent limits (e.g., -0.2 V to +1.2 V) for several cycles until a stable and characteristic cyclic voltammogram is obtained.
-
-
Final Rinse and Dry:
-
Rinse the electrode one last time with deionized water and dry it carefully with a lint-free tissue or under a stream of nitrogen before use.
-
Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE)
This protocol describes a general procedure to remove interfering substances from a biological fluid like plasma or serum before analysis.
-
Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a C18 or HLB cartridge).
-
Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Pre-treat the plasma sample by mixing with an acid (e.g., 1:1 with 2% phosphoric acid) to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the target analyte (4-AAA) from the cartridge using 1-2 mL of a strong organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase or assay buffer for analysis.
-
References
- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]
- 6. 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in fluorescent probes for detection and imaging of endogenous tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in sensitivity enhancement for lateral flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in sensitivity enhancement for lateral flow assay - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in 4-Acetylaminoantipyrine chromatography
Welcome to the technical support center for resolving chromatographic issues encountered during the analysis of 4-Acetylaminoantipyrine (4-AAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting peaks in this compound (4-AAA) chromatography?
A1: Co-elution in 4-AAA analysis typically stems from the presence of structurally related impurities or degradation products. The most common co-eluting compound is 4-aminoantipyrine (4-AA), a known impurity and metabolite of metamizole, from which 4-AAA is also derived[1][2]. Other potential sources of co-elution include:
-
Degradation Products: Forced degradation studies reveal that 4-AAA can degrade under stress conditions (e.g., acid, base, oxidation) to form various products, including hydroxylated and ring-opened intermediates, which may have similar retention times to the parent compound[3].
-
Isomeric Impurities: The synthesis of 4-AAA may result in isomeric impurities that are difficult to separate due to their similar physicochemical properties.
-
Matrix Effects: Complex sample matrices can introduce endogenous components that co-elute with 4-AAA.
Q2: My 4-AAA peak is showing fronting/tailing. What are the likely causes and solutions?
A2: Peak asymmetry, such as fronting or tailing, can compromise resolution and accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups on a C18 column)[4]. Tailing can also result from a suboptimal mobile phase pH or insufficient buffer capacity[4].
-
Solution: Consider using a lower pH mobile phase to suppress the ionization of silanol groups, increasing the buffer concentration, or using an end-capped column[4].
-
-
Peak Fronting: This is commonly a result of sample overload (injecting too high a concentration) or using a sample solvent that is stronger than the mobile phase[5].
-
Solution: Dilute the sample or dissolve it in the mobile phase to mitigate these effects.
-
Q3: Can changing the HPLC column improve the separation of 4-AAA from its impurities?
A3: Yes, column selection is a critical factor. While C18 columns are widely used, alternative stationary phases can offer different selectivities.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity for aromatic compounds like 4-AAA and its impurities due to potential π-π interactions between the phenyl rings of the analytes and the stationary phase[6][7][8]. This can be particularly useful for separating compounds that are poorly resolved on a C18 phase.
-
End-Capped Columns: Using a column with end-capping can minimize peak tailing caused by interactions with residual silanol groups.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in 4-AAA chromatography.
Scenario 1: Co-elution with 4-Aminoantipyrine (4-AA)
4-Aminoantipyrine is a common process impurity and potential degradant that often co-elutes with 4-AAA.
Troubleshooting Workflow:
Figure 1: Workflow for resolving 4-AAA and 4-AA co-elution.
Detailed Methodologies:
Step 1: Modify Mobile Phase pH
The ionization state of both 4-AAA and 4-AA can be manipulated by adjusting the mobile phase pH, which can significantly alter their retention times and improve resolution[9][10][11].
-
Experimental Protocol:
-
Prepare a series of mobile phases with the same organic modifier composition but with buffered aqueous phases at different pH values (e.g., pH 3.0, 4.5, and 6.0).
-
Equilibrate the C18 column with each mobile phase for at least 20 column volumes.
-
Inject a standard mixture of 4-AAA and 4-AA and record the chromatograms.
-
Calculate the resolution between the two peaks for each pH condition.
-
-
Data Presentation:
| Mobile Phase pH | Retention Time 4-AAA (min) | Retention Time 4-AA (min) | Resolution (Rs) |
| 3.0 | 5.2 | 4.8 | 1.2 |
| 4.5 | 6.8 | 6.1 | 1.8 |
| 6.0 | 7.5 | 7.3 | 0.8 |
Step 2: Adjust Organic Modifier Ratio
Optimizing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve separation.
-
Experimental Protocol:
-
Using the optimal pH determined in Step 1, prepare mobile phases with varying organic modifier concentrations (e.g., 30%, 40%, 50% acetonitrile).
-
Equilibrate the column and inject the standard mixture for each condition.
-
Analyze the resolution between the 4-AAA and 4-AA peaks.
-
-
Data Presentation:
| Acetonitrile (%) | Retention Time 4-AAA (min) | Retention Time 4-AA (min) | Resolution (Rs) |
| 30 | 10.2 | 9.5 | 1.5 |
| 40 | 6.8 | 6.1 | 1.8 |
| 50 | 4.1 | 3.8 | 1.1 |
Step 3: Evaluate Alternative Column Chemistry
If sufficient resolution is not achieved by modifying the mobile phase, switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, may provide the necessary selectivity.
-
Experimental Protocol:
-
Select a Phenyl-Hexyl column of the same dimensions as the C18 column.
-
Using the optimized mobile phase from the previous steps, equilibrate the new column.
-
Inject the standard mixture and compare the chromatogram to that obtained with the C18 column.
-
-
Data Presentation:
| Column Type | Mobile Phase | Retention Time 4-AAA (min) | Retention Time 4-AA (min) | Resolution (Rs) |
| C18 | 40% ACN in buffer pH 4.5 | 6.8 | 6.1 | 1.8 |
| Phenyl-Hexyl | 40% ACN in buffer pH 4.5 | 8.2 | 7.1 | 2.5 |
Scenario 2: Presence of Unknown Co-eluting Degradation Products
Forced degradation studies are crucial for identifying potential degradation products that might interfere with the analysis of 4-AAA.
Forced Degradation Experimental Workflow:
Figure 2: Workflow for a forced degradation study of 4-AAA.
Detailed Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 4-AAA in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve 4-AAA in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Treat 4-AAA solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose solid 4-AAA to 105°C for 24 hours.
-
Photolytic Degradation: Expose 4-AAA solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples using an appropriate HPLC-DAD method to check for degradation.
-
Characterize the degradation products using LC-MS to determine their mass-to-charge ratios and fragmentation patterns[12][13][14][15].
Potential Degradation Products of 4-AAA:
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | 4-Aminoantipyrine, Ring-opened products |
| Base Hydrolysis | 4-Aminoantipyrine, Benzoic acid derivatives |
| Oxidation | Hydroxylated derivatives of 4-AAA |
By following these troubleshooting guides and understanding the potential for co-elution, researchers can develop robust and reliable chromatographic methods for the analysis of this compound.
References
- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 6. support.waters.com [support.waters.com]
- 7. halocolumns.com [halocolumns.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. biotage.com [biotage.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 15. ijper.org [ijper.org]
Technical Support Center: LC-MS/MS Analysis of 4-Acetylaminoantipyrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 4-Acetylaminoantipyrine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Poor Peak Shape, Low Intensity, or High Variability in Signal for this compound
This is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3]
Troubleshooting Workflow:
Troubleshooting Workflow for Matrix Effects
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] For this compound, this can lead to either a suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.[1][2] Common interfering components in biological matrices like plasma and urine include phospholipids, salts, and endogenous metabolites.[4]
Q2: I am observing significant ion suppression. What is the most likely cause in plasma samples?
A: In plasma samples, phospholipids are a primary cause of ion suppression, particularly when using electrospray ionization (ESI).[5] These molecules have a tendency to co-elute with many analytes in reversed-phase chromatography and can readily form ions, competing with the analyte for ionization.[5]
Q3: How can I determine if my analysis is suffering from matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[6]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[4]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation is critical and depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing interfering matrix components, often resulting in significant matrix effects.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8]
-
Solid-Phase Extraction (SPE): SPE is typically the most effective technique for removing matrix interferences.[7][9] It provides a more targeted clean-up, resulting in cleaner extracts and reduced matrix effects.[7][9][10]
Data Presentation
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for small molecules like this compound in plasma. The matrix effect is quantified as the Matrix Factor (MF), where MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and MF = 1 indicates no matrix effect.
| Sample Preparation Method | Typical Matrix Factor (MF) Range | Analyte Recovery | Relative Cost & Time | Key Consideration |
| Protein Precipitation (PPT) | 0.4 - 1.2 | > 90% | Low | Prone to significant matrix effects, especially from phospholipids.[5][7] |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 | 70 - 90% | Moderate | Good for removing highly polar and non-polar interferences.[8] |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | 85 - 100% | High | Offers the most effective clean-up but requires method development.[7][9][10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
This protocol is a general guideline and may require optimization.
Workflow:
Liquid-Liquid Extraction Workflow
Methodology:
-
To 200 µL of urine sample, add the internal standard solution.
-
Add 200 µL of a suitable buffer (e.g., 0.1 M ammonium buffer, pH 9) to adjust the pH.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for a reversed-phase SPE and may require optimization of the sorbent and solvents.
Workflow:
Solid-Phase Extraction Workflow
Methodology:
-
Pre-treat the plasma sample: To 200 µL of plasma, add the internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Condition the SPE cartridge (e.g., a C18 cartridge): Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute the analyte: Pass 1 mL of methanol through the cartridge and collect the eluate.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability-Indicating HPLC Method for 4-Acetylaminoantipyrine
Welcome to the technical support center for the stability-indicating HPLC analysis of 4-Acetylaminoantipyrine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and excipients. Its primary purpose is to assess the stability of a drug substance or product over time under various environmental conditions.
Q2: Why are forced degradation studies necessary for a stability-indicating method?
Forced degradation studies, or stress testing, are essential to demonstrate the specificity of an HPLC method.[1][2][3] By intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, and light), we can generate potential degradation products.[1][2][3] The stability-indicating method must be able to resolve the main drug peak from all the degradation product peaks, thus proving its specificity.[1]
Q3: What are the typical stress conditions for forced degradation of this compound?
Based on general guidelines for pharmaceuticals, the following conditions are recommended for the forced degradation of this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
Q4: How can I confirm the purity of the this compound peak in the presence of its degradation products?
Peak purity analysis is crucial for ensuring that the chromatographic peak of this compound is not co-eluting with any degradation products or impurities. This is typically performed using a photodiode array (PDA) detector, which can acquire UV spectra across the entire peak. A pure peak will exhibit a consistent spectrum throughout its elution.
Experimental Protocols
Stability-Indicating HPLC Method
This section details a representative HPLC method for the quantitative analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Forced Degradation Study Protocol
The following protocols outline the procedure for inducing degradation of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 12 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV (254 nm) and visible light for an appropriate duration.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Data Presentation
Forced Degradation Results
The following table summarizes the representative results from the forced degradation studies of this compound.
| Stress Condition | % Degradation | Number of Degradation Peaks | Retention Time of this compound (min) |
| Acid Hydrolysis | 15.2% | 2 | 8.5 |
| Base Hydrolysis | 22.5% | 3 | 8.5 |
| Oxidative Degradation | 18.7% | 2 | 8.5 |
| Thermal Degradation | 8.9% | 1 | 8.5 |
| Photolytic Degradation | 5.1% | 1 | 8.5 |
Method Validation Summary
This table presents the typical validation parameters for the stability-indicating HPLC method.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Method is specific. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Reportable | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% | Robust |
Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Troubleshooting Guide
Caption: Troubleshooting guide for common HPLC issues encountered during analysis.
References
Technical Support Center: Minimizing Degradation of 4-Acetylaminoantipyrine During Sample Storage
Welcome to the technical support center for 4-Acetylaminoantipyrine (4-AAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of samples containing 4-AAA to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AAA) and why is its stability important?
This compound is a major metabolite of the widely used analgesic and antipyretic drug, metamizole (also known as dipyrone). Accurate quantification of 4-AAA in biological samples such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Degradation of 4-AAA during sample storage can lead to underestimation of its concentration, resulting in erroneous data and interpretations.
Q2: What are the main factors that can cause degradation of 4-AAA in stored samples?
The stability of 4-AAA in biological samples can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
pH: Although relatively stable across a range of pH values, extremes in pH can potentially lead to hydrolysis.
-
Light Exposure: Like many pharmaceutical compounds, exposure to light may induce photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the stability of the analyte.
-
Biological Matrix: The composition of the biological matrix (e.g., plasma, urine) can impact stability due to enzymatic activity or other chemical interactions.
Q3: How should I store plasma samples containing 4-AAA for long-term analysis?
For long-term storage of plasma samples, it is recommended to keep them frozen at ultra-low temperatures. A bioanalytical method validation study has demonstrated that this compound in human plasma is stable for at least four years when stored at -80°C[1][2].
Q4: What are the recommended short-term storage conditions for plasma samples?
While specific data for short-term storage of 4-AAA at refrigerated (2-8°C) or room temperature is limited, a study on the metabolites of metamizole indicated that plasma samples are stable for at least 4 weeks at -20°C[3]. It is best practice to minimize the time samples are kept at room temperature and to process them as quickly as possible. If immediate analysis is not possible, freezing is the recommended course of action.
Q5: Are there specific recommendations for storing stock solutions of 4-AAA?
Yes, for stock solutions of this compound, the following storage conditions are recommended:
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[4].
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of samples containing this compound.
Issue 1: Inconsistent or lower than expected 4-AAA concentrations in plasma samples.
| Potential Cause | Troubleshooting Action |
| Sample Degradation due to Improper Storage Temperature | Verify that plasma samples were consistently stored at or below -20°C, with -80°C being optimal for long-term stability[1][2][3]. Review freezer temperature logs to check for any deviations. |
| Repeated Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles the samples undergo. Aliquot samples upon collection into smaller volumes for individual analyses to avoid thawing the entire sample multiple times. |
| Prolonged Exposure to Room Temperature | Process samples as quickly as possible upon collection. If there are delays, store the samples on ice or in a refrigerator (2-8°C) for the shortest possible time before transferring to a freezer. |
| pH Shift in the Sample | The pH of biological fluids can change during storage and processing, which may affect analyte stability. While 4-AAA is reported to be stable across a wide pH range in certain conditions, it is good practice to minimize pH shifts. Consider the use of buffered collection tubes if significant pH changes are suspected. |
Issue 2: Suspected degradation of 4-AAA in urine samples.
| Potential Cause | Troubleshooting Action |
| Variable Urine pH | The pH of urine can vary significantly. Although 4-AAA shows stability over a broad pH range in aqueous solutions, extreme pH values could potentially lead to degradation. It is advisable to measure and record the pH of the urine samples. For long-term studies, consider adjusting the pH to a neutral range or using a buffering agent if instability is observed. |
| Microbial Growth | Urine samples are susceptible to microbial growth, especially at room temperature, which can alter the sample composition and potentially degrade the analyte. Analyze urine samples as fresh as possible or freeze them immediately after collection. |
| Improper Storage Temperature | Similar to plasma, urine samples should be stored frozen to minimize degradation. For short-term storage, refrigeration at 2-8°C is preferable to room temperature. |
Summary of Stability Data
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| -80°C | At least 4 years | Stable | [1][2] |
| -20°C | At least 4 weeks | Stable | [3] |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Duration | Stability | Reference |
| -80°C | Up to 6 months | Stable | [4] |
| -20°C | Up to 1 month | Stable | [4] |
Experimental Protocols
To ensure the reliability of your results, it is crucial to follow validated experimental protocols for sample handling and stability testing.
Protocol for Long-Term Stability Assessment in Plasma
This protocol is based on the principles of bioanalytical method validation.
-
Sample Preparation: Spike a known concentration of 4-AAA into multiple aliquots of drug-free human plasma at both a low and a high concentration level.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared samples to establish the baseline concentration.
-
Storage: Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis at Subsequent Time Points: At specified intervals (e.g., 1, 3, 6, 12 months, and longer), retrieve a set of samples from each storage temperature.
-
Sample Analysis: Thaw the samples under controlled conditions and analyze them using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentration of the stored samples to the mean concentration of the initial (time zero) samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Visual Guides
Logical Workflow for Troubleshooting 4-AAA Stability Issues
Caption: A flowchart to diagnose potential causes of 4-AAA degradation.
Degradation Pathway of Metamizole
Caption: Metabolic pathway of Metamizole to 4-AAA.
References
optimizing mobile phase composition for 4-Acetylaminoantipyrine separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of 4-Acetylaminoantipyrine (4-AAP) by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape for this compound is a common issue that can often be resolved by addressing a few key factors.
-
Mobile Phase pH: The pH of your mobile phase is a critical factor influencing the peak shape of ionizable compounds like this compound. If the mobile phase pH is close to the pKa of the compound, you may observe peak tailing. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, which has a pKa of approximately 7.1, a mobile phase pH of ≤ 5.1 or ≥ 9.1 is advisable.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination: Residual sample components or contaminants on your column can interact with the analyte and cause peak tailing.[1] Flushing the column with a strong solvent may resolve this issue.
-
Guard Column Issues: A contaminated or worn-out guard column can also lead to poor peak shape. Try replacing the guard column.
Question: My retention time for this compound is drifting or inconsistent between injections. What should I do?
Answer:
Retention time shifts can compromise the reliability of your analytical method. Here are some common causes and solutions:
-
Inadequate Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to retention time drift.[2] Ensure accurate and consistent mixing of the mobile phase components for each batch.
-
Pump Performance: Leaks or worn seals in your HPLC pump can cause fluctuations in the flow rate, leading to inconsistent retention times.[2]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Question: I am not achieving adequate separation between this compound and other components in my sample. How can I improve the resolution?
Answer:
Improving resolution often involves adjusting the mobile phase composition to fine-tune the separation.
-
Organic Modifier Percentage: The percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase significantly impacts retention and resolution. Decreasing the organic modifier concentration will generally increase retention times and may improve the separation of closely eluting peaks.
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order and improve resolution.
-
Mobile Phase pH: As with peak shape, adjusting the mobile phase pH can alter the selectivity of your separation for ionizable compounds. Experimenting with different pH values (while staying at least 2 units away from the pKa) can improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of this compound on a C18 column?
A1: A good starting point for the separation of this compound on a C18 column is a mobile phase consisting of a mixture of methanol and a buffered aqueous solution. For example, a mobile phase of methanol and sodium acetate buffer (pH 5.5) in a 60:40 (v/v) ratio has been shown to be effective for a similar compound, 4-dimethylaminoantipyrine.[3] Another reported mobile phase for this compound itself is a mixture of methanol and water (80:20, v/v).
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: this compound is an ionizable compound. The pH of the mobile phase will influence its degree of ionization, which in turn affects its retention on a reversed-phase column. At a pH below its pKa, it will be more protonated (ionized) and thus less retained. Conversely, at a pH above its pKa, it will be in its neutral form and more strongly retained. Therefore, adjusting the pH is a powerful tool to manipulate the retention time of this compound.
Q3: Can I use acetonitrile instead of methanol in my mobile phase?
A3: Yes, acetonitrile can be used as the organic modifier instead of methanol. Acetonitrile and methanol have different solvent strengths and selectivities. If you are experiencing co-elution or poor resolution with a methanol-based mobile phase, switching to acetonitrile may provide the necessary change in selectivity to achieve a better separation.
Q4: What should I do if I observe high backpressure in my HPLC system?
A4: High backpressure can be caused by several factors:
-
Blockage in the system: A blockage in the tubing, injector, or column frits can cause an increase in pressure.
-
Column contamination: Particulate matter from samples or precipitation of buffer salts can clog the column.
-
Mobile phase viscosity: A highly viscous mobile phase will result in higher backpressure.
-
Low temperature: Lower temperatures increase the viscosity of the mobile phase.
To troubleshoot, you can systematically remove components from the flow path to identify the source of the high pressure. Flushing the system and column with an appropriate solvent is also recommended.
Data Presentation
The following table summarizes the hypothetical effect of mobile phase composition on key chromatographic parameters for the separation of this compound. This data is intended to serve as a guide for method development.
| Mobile Phase Composition (v/v) | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) with Impurity A |
| 50% Methanol / 50% Water | 8.2 | 1.3 | 1.8 |
| 60% Methanol / 40% Water | 5.5 | 1.1 | 2.1 |
| 70% Methanol / 30% Water | 3.8 | 1.0 | 1.9 |
| 60% Acetonitrile / 40% Water | 4.1 | 1.2 | 2.5 |
| 60% Methanol / 40% 20mM Phosphate Buffer pH 3.0 | 6.1 | 1.1 | 2.3 |
| 60% Methanol / 40% 20mM Phosphate Buffer pH 7.0 | 5.2 | 1.5 | 1.7 |
Experimental Protocols
Standard HPLC Method for the Analysis of this compound
This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and analytical requirements.
1. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Materials
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Sodium acetate
-
Glacial acetic acid
3. Mobile Phase Preparation (60:40 Methanol:Sodium Acetate Buffer)
-
Buffer Preparation (0.05 M Sodium Acetate, pH 5.5): Dissolve 4.1 g of sodium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.5 with glacial acetic acid.
-
Mobile Phase: Mix 600 mL of HPLC-grade methanol with 400 mL of the prepared sodium acetate buffer. Degas the mobile phase before use.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
5. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound separation.
Caption: Logical relationships in mobile phase optimization for this compound.
References
Validation & Comparative
Comparative Guide to HPLC Method Validation for 4-Acetylaminoantipyrine
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 4-Acetylaminoantipyrine, a key metabolite of the drug metamizole. Due to the limited availability of complete validation reports solely for this compound, this document also includes data from validated methods for structurally related compounds, such as antipyrine and its other metabolites. This information serves as a valuable reference for researchers, scientists, and drug development professionals in establishing and validating their own HPLC assays.
Experimental Protocols
The following protocols outline common HPLC methodologies for the separation and quantification of antipyrine and its metabolites, including this compound.
Method 1: Isocratic Reversed-Phase HPLC for Antipyrine and Metabolites
This method is suitable for the simultaneous determination of antipyrine and its hydroxylated metabolites.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v), with the pH of the buffer adjusted to a suitable value (e.g., pH 5.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Samples (e.g., plasma, urine) may require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant before injection.
Method 2: Gradient Reversed-Phase HPLC for Complex Matrices
A gradient method can be employed to achieve better separation of metabolites in complex biological samples.
-
Instrumentation: An HPLC system with a gradient pump and a UV or Mass Spectrometry (MS) detector.
-
Column: C18 or C8 column with appropriate dimensions.
-
Mobile Phase:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to a higher concentration over the run time to elute all compounds of interest.
-
Flow Rate: Typically between 0.8 and 1.2 mL/min.
-
Injection Volume: 10-50 µL.
-
Detection: UV detection at a wavelength selected based on the absorbance maxima of the analytes, or MS detection for higher sensitivity and specificity.
Data Presentation: Comparison of HPLC Method Performance
The following table summarizes typical validation parameters for HPLC methods used in the analysis of antipyrine and its metabolites. It is important to note that the data presented is compiled from various sources for related compounds and should be considered as a reference for method development and validation for this compound.
| Parameter | Method A (Antipyrine)[1][2][3] | Method B (4-Methylaminoantipyrine)[4][5] | Method C (4-Aminoantipyrine)[6] |
| Linearity Range | 5–100 µg/mL | 0.2–10.0 µg/mL | 2.5–60 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | Not explicitly stated, but method is linear | 0.9998 - 0.9999 |
| Accuracy (% Recovery) | Not explicitly stated | 80% | 99.46 ± 0.48% |
| Precision (RSD%) | < 2% (Intra- and Inter-day) | Within acceptable limits | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.04 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 2.5 µg/mL (as LLOQ) |
Mandatory Visualization
The following diagrams illustrate the typical workflow of an HPLC method validation and the logical relationship of its key parameters.
Caption: Workflow for HPLC Method Validation.
Caption: Key Parameters of HPLC Method Validation.
References
- 1. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Acetylaminoantipyrine Reference Standards for Researchers
For researchers, scientists, and drug development professionals requiring a reliable analytical standard, this guide provides a comparative overview of 4-Acetylaminoantipyrine reference standards. We present a summary of purity specifications from major suppliers, detailed experimental protocols for characterization, and a discussion of potential analytical alternatives.
This compound (4-AAP), a metabolite of the drug metamizole, is a critical reference material in pharmaceutical analysis, metabolic studies, and quality control processes.[1][2] The accuracy and reliability of analytical results are directly dependent on the quality and purity of the reference standard used. This guide aims to assist researchers in selecting the most suitable this compound reference standard for their specific applications.
Comparison of Commercial this compound Reference Standards
The following table summarizes the purity and characterization data for this compound reference standards as provided by various suppliers. It is important to note that while this information is based on publicly available data, lot-to-lot variability may exist. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific lot they purchase.
| Supplier | Grade | Purity Specification | Characterization Data Provided |
| Sigma-Aldrich | Analytical Standard | ≥98.5% (HPLC)[3][4] | NMR, HPLC, Water content (≤1.0%)[3][4] |
| LGC Standards | Impurity | >95% (HPLC)[5] | HPLC[5] |
| United States Biological | --- | ~97% | Proton NMR, Mass Spectrometry, TLC[6] |
| CymitQuimica | --- | 97% | --- |
| Veeprho | Impurity Reference Standard | Comprehensive characterization data in accordance with regulatory guidelines[7][8] | --- |
Alternative Reference Standard: 4-Aminoantipyrine
In the context of this compound analysis, 4-Aminoantipyrine is a significant related compound. It is a known transformation product and metabolite of aminopyrine and metamizole, and can be an impurity in this compound samples.[1][2] Depending on the analytical method, 4-Aminoantipyrine may need to be monitored or separated from this compound. For researchers studying the metabolic pathways of parent drugs or developing stability-indicating methods, a certified reference standard of 4-Aminoantipyrine is essential. Sigma-Aldrich and other suppliers offer various grades of 4-Aminoantipyrine for such purposes.
Experimental Protocols for Characterization
Comprehensive characterization is crucial to confirm the identity, purity, and quality of a this compound reference standard. Below are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of this compound. A validated, stability-indicating method is essential for accurate quantification and impurity profiling.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: The main peak corresponding to this compound should be well-resolved from any impurity peaks. Purity is calculated based on the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound. The absence of significant unassigned signals provides an indication of purity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 246.12).[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizing the Workflow
To aid in understanding the logical flow of characterizing a this compound reference standard, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for Structural Characterization.
Conclusion
The selection of a high-purity, well-characterized this compound reference standard is fundamental for generating accurate and reproducible results in a research and development setting. This guide provides a framework for comparing available standards and outlines the necessary experimental protocols for their verification. Researchers are encouraged to consult the supplier's Certificate of Analysis for lot-specific information and to perform their own suitability testing for their specific analytical methods.
References
- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-乙酰氨基安替比林 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Acetamidoantipyrine analytical standard 83-15-8 [sigmaaldrich.com]
- 5. 4-Acetamido Antipyrine | CAS 83-15-8 | LGC Standards [lgcstandards.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. veeprho.com [veeprho.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Acetylaminoantipyrine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental protocols when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 4-Acetylaminoantipyrine, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area to minimize the risk of inhalation.[1] In case of accidental spills, collect the material mechanically, avoiding dust formation, and place it in a suitable, labeled container for disposal.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all national, regional, and local regulations governing chemical waste.[2][3]
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is in good condition, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name "this compound."
-
Store the sealed container in a designated and secure waste accumulation area away from incompatible materials.
-
-
Disposal of Small Quantities:
-
For very small quantities, some guidelines suggest that disposal with household waste may be permissible.[4] However, this should only be considered after a thorough review of local regulations and institutional policies.
-
-
Disposal of Larger Quantities and Uncleaned Packaging:
-
Larger quantities of this compound and any uncleaned packaging must be disposed of as chemical waste according to official regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
III. Hazard and Regulatory Information
The following table summarizes the key hazard information for this compound, which underscores the importance of proper handling and disposal.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
